CBB1007
Descripción
Propiedades
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRETRIDAQSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104834 | |
| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379573-92-8 | |
| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CBB1007 on LSD1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of CBB1007, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound competitively inhibits LSD1, leading to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. This inhibition of LSD1's demethylase activity triggers the expression of differentiation-related genes, promoting the differentiation of pluripotent stem cells and inhibiting the growth of certain cancer cells. This document details the biochemical and cellular effects of this compound, provides structured quantitative data, outlines detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2). The demethylation of H3K4 is generally associated with transcriptional repression. LSD1 is a key component of several corepressor complexes, including the CoREST and NuRD complexes, which are essential for maintaining gene silencing and controlling cell fate decisions. In embryonic stem cells (ESCs), LSD1 is crucial for suppressing developmental genes to maintain pluripotency. Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor of LSD1. It acts as a reversible and selective inhibitor, offering a valuable tool for studying the biological functions of LSD1 and as a potential therapeutic agent.
Biochemical and Cellular Activity of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of LSD1. This leads to a cascade of cellular events, primarily related to the alteration of gene expression patterns.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| Human LSD1 | 5.27 µM[1][2][3] | Reversible and substrate-competitive inhibitor. |
| LSD2 | No effect reported[1][2][3] | Demonstrates selectivity for LSD1 over LSD2. |
| JARID1A | No effect reported[1][2][3] | Demonstrates selectivity against the JARID family of demethylases. |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| F9 (mouse embryonic carcinoma) | 0-100 µM | 30 hours | Inhibition of cell growth.[1][2] |
| F9 | 0.5-20 µM | 24 hours | Activation of CHRM4 and SCN3A gene expression.[1][2] |
| Human Embryonic Stem Cells (hESCs) | 5-20 µM | 14 days | Increased lipid droplet formation during adipogenesis.[1][2] |
| hESCs | 5-20 µM | 14 days | Increased H3K4me2 levels.[1][2][4] |
| hESCs | 5-20 µM | 14 days | Upregulation of adipocyte marker genes PPARγ-2 and C/EBPα.[1][2] |
Mechanism of Action: Signaling Pathway
This compound's mechanism of action is centered on its ability to inhibit LSD1 within the context of the NuRD (Nucleosome Remodeling and Deacetylation) complex. In pluripotent stem cells, the core transcription factors OCT4, SOX2, and NANOG maintain the pluripotent state by activating genes associated with self-renewal and repressing genes that promote differentiation. LSD1, as part of the NuRD complex, is recruited to the promoters of developmental genes where it demethylates H3K4me1/2, leading to their transcriptional repression and thereby maintaining pluripotency.
By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2 at these developmental gene promoters. The resulting increase in H3K4 methylation leads to a more open chromatin state, facilitating the transcription of genes that drive differentiation. This process is essential for the decommissioning of enhancers associated with the pluripotency program, allowing the cells to exit the self-renewing state and commit to a specific lineage.
Caption: this compound inhibits the LSD1-NuRD complex, leading to increased H3K4 methylation and expression of developmental genes, thus promoting differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
References
An In-depth Technical Guide to CBB1007: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CBB1007, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential assays are also provided to facilitate further research and development.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor of the flavin-dependent monoamine oxidase, LSD1.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | Methyl 3-((4-(4-carbamimidoylbenzoyl)piperazin-1-yl)methyl)-5-(4-(methoxycarbonyl)benzoyl)benzoate |
| CAS Number | 1379573-92-8 |
| Molecular Formula | C27H34N8O4 |
| Molecular Weight | 534.61 g/mol |
| SMILES | COC(=O)c1cc(CN2CCN(C(=O)c3ccc(cc3)C(=N)N)CC2)cc(c1)C(=O)c1ccc(cc1)C(=O)OC |
| IC50 (Human LSD1) | 5.27 µM[1] |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of LSD1, an enzyme crucial for epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).
By inhibiting LSD1, this compound blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2)[1]. This leads to an accumulation of these methylation marks, which are generally associated with active gene transcription. Consequently, the expression of genes previously silenced by LSD1 is induced. This mechanism underlies the ability of this compound to promote cellular differentiation, particularly in pluripotent cells[1].
The inhibition of LSD1 by this compound has been shown to impact several key signaling pathways implicated in cell growth, proliferation, and differentiation.
LSD1-Mediated Gene Repression and its Inhibition by this compound
Caption: this compound inhibits LSD1, preventing H3K4 demethylation and gene repression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cellular assays.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| F9 teratocarcinoma cells | Cell Growth | 0-100 µM (30 h) | Significant inhibition of cell growth | [1] |
| Human Embryonic Stem Cells (hESCs) | Adipogenic Differentiation | 5-20 µM (14 days) | Increased lipid droplet formation | [1] |
| F9 teratocarcinoma cells | Gene Expression | 0.5-20 µM (24 h) | Activation of CHRM4 and SCN3A gene expression | [1] |
Table 3: Effect of this compound on Protein Expression in hESCs (14 days)
| Protein | Concentration of this compound | Change in Expression | Reference |
| LSD1 | 5-20 µM | Decreased | [1] |
| Histone H3 | 5-20 µM | Decreased | [1] |
| H3K4me2 | 5-20 µM | Increased | [1][2] |
| PPARγ-2 | 5-20 µM | Upregulated | [1] |
| C/EBPα | 5-20 µM | Upregulated | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
LSD1 Histone Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring LSD1 activity.[3][4][5]
Materials:
-
Purified recombinant LSD1 or nuclear extracts
-
Di-methylated histone H3-K4 substrate-coated microplate
-
Assay buffer
-
This compound (or other inhibitors)
-
Anti-methylated H3K4 antibody
-
Fluorescence-labeled secondary antibody
-
Fluorescence developer
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and antibody solutions as per the manufacturer's instructions. Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Reaction:
-
To the substrate-coated wells, add assay buffer.
-
Add either purified LSD1 enzyme or nuclear extract to each well.
-
Add the desired concentration of this compound or vehicle control.
-
Incubate the plate at 37°C for 60-90 minutes to allow for the demethylation reaction.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add the primary antibody (anti-methylated H3K4) to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with wash buffer.
-
Add the fluorescence-labeled secondary antibody and incubate at room temperature for 30 minutes in the dark.
-
Wash the wells four times with wash buffer.
-
Add the fluorescence developer and incubate for 5-10 minutes at room temperature, protected from light.
-
Add stop solution.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission).
-
Data Analysis: The fluorescence signal is inversely proportional to LSD1 activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Western Blotting for Histone Methylation
This protocol outlines the detection of changes in histone H3K4me2 levels following this compound treatment.[6][7][8]
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Adipogenic Differentiation of Human Embryonic Stem Cells (hESCs)
This protocol describes the induction of adipogenesis in hESCs in the presence of this compound.[9][10][11][12]
Materials:
-
Human embryonic stem cells (hESCs)
-
hESC culture medium
-
Adipogenic differentiation medium
-
This compound
-
Oil Red O staining solution
-
Microscopy equipment
Procedure:
-
Cell Culture: Culture hESCs under standard conditions to maintain pluripotency.
-
Induction of Differentiation:
-
Plate hESCs at an appropriate density for differentiation.
-
Replace the hESC medium with adipogenic differentiation medium.
-
Add this compound at the desired concentrations (e.g., 5, 10, 20 µM) or a vehicle control to the medium.
-
Culture the cells for 14-21 days, changing the medium with fresh this compound every 2-3 days.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Allow the cells to air dry completely.
-
Add Oil Red O working solution and incubate for 15-30 minutes to stain the lipid droplets.
-
Wash with water.
-
-
Analysis: Visualize and quantify the formation of lipid-rich vacuoles, indicative of adipocyte differentiation, using light microscopy.
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in various biological processes. Its ability to selectively inhibit LSD1 and modulate histone methylation provides a powerful approach to understanding the epigenetic regulation of gene expression, cell differentiation, and its potential implications in oncology and regenerative medicine. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting LSD1 with this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. epigentek.com [epigentek.com]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Adipogenic Differentiation from Human Embryonic Stem Cells Through Formation of Embryoid Bodies [pubmed.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. Adipogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
CBB1007: A Technical Guide to its Effects on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and effects of CBB1007, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), on histone H3K4 methylation. The information presented herein is curated for professionals in research and drug development, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Executive Summary
This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of the histone demethylase LSD1.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2), marks generally associated with active or poised gene transcription. By inhibiting LSD1, this compound leads to an increase in the global levels of H3K4me1 and H3K4me2, thereby influencing gene expression. This guide provides a comprehensive overview of the biochemical properties of this compound, its effects on cellular processes such as adipogenesis and pluripotency, and detailed protocols for its experimental application.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.
| Target | IC50 | Inhibitor Class | Notes | Reference |
| Human LSD1/KDM1A | 5.27 µM | Reversible, Selective | - | [1][2] |
| Compound | Selectivity Profile |
| This compound | Selective for LSD1 over LSD2 and JARID1A. No significant effect on H3K4me3 or H3K9me2 demethylation.[1][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the demethylase activity of LSD1. This leads to an accumulation of H3K4me1 and H3K4me2 at the promoter and enhancer regions of target genes, which in turn modulates their transcription.
Effect on Adipogenesis
LSD1 is a key regulator of adipogenesis. By inhibiting LSD1, this compound promotes the differentiation of human embryonic stem cells (hESCs) into adipocytes. This is achieved through the upregulation of key adipogenic transcription factors.[1]
Effect on Pluripotency of Cancer Cells
LSD1 is essential for maintaining the pluripotent state of embryonic stem cells and certain cancer cells. Inhibition of LSD1 by this compound leads to the differentiation of pluripotent cancer cells and a reduction in their proliferation. This is associated with the upregulation of differentiation-related genes and downregulation of pluripotency factors.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
In Vitro LSD1 Demethylase Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring LSD1 activity.[2][5]
References
CBB1007 (CAS RN: 1379573-92-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on cellular processes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.
Chemical and Physical Properties
This compound, also known as LSD1 Inhibitor III, is an amidino-guanidinium derivative with the following properties:
| Property | Value |
| CAS Number | 1379573-92-8 |
| Molecular Formula | C₂₇H₃₄N₈O₄ |
| Synonyms | LSD1 Inhibitor III, BHC110 Inhibitor III, KDM1 Inhibitor III, Methyl-3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-((4-carbamimidoylpiperazin-1-yl)methyl)benzoate, 3TFA |
Mechanism of Action
This compound selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone and non-histone proteins. A primary target of LSD1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).
The inhibitory action of this compound is reversible and competitive with the LSD1 substrate. By binding to the active site of LSD1, this compound prevents the demethylation of its target substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation (H3K4me2).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene transcription.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 3.1: In Vitro Inhibitory Activity
| Target | Assay | IC₅₀ | Reference |
| Human LSD1 (hLSD1) | Enzymatic Assay | 5.27 µM | [1][2] |
| LSD1-mediated H3K4Me2 demethylation | Cellular Assay | ≤ 5 µM | |
| LSD1-mediated H3K4Me demethylation | Cellular Assay | ≤ 5 µM |
Table 3.2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Duration | Reference |
| F9 (mouse embryonic carcinoma) | Cell Growth | Inhibition | 0-100 µM | 30 hours | [1][2] |
| F9 | Gene Expression | Activation of CHRM4 and SCN3A | 0.5-20 µM | 24 hours | [1] |
| Human Embryonic Stem Cells (hESCs) | Adipogenesis | Increased lipid droplet formation | 5-20 µM | 14 days | [1][2] |
| hESCs | Protein Levels | Reduced LSD1 and histone H3 | 5-20 µM | 14 days | [1][2] |
| hESCs | Histone Methylation | Increased H3K4me2 | 5-20 µM | 14 days | [1][2] |
| hESCs | Gene Expression | Upregulation of PPARγ-2 and C/EBPα | 5-20 µM | 14 days | [1][2] |
Table 3.3: Selectivity Profile
| Target | Effect | Note |
| LSD2 | No significant inhibition | Data suggests selectivity for LSD1. |
| JARID1A | No significant inhibition | Data suggests selectivity for LSD1. |
| H3K4Me3 demethylation | No effect | |
| H3K9Me2 demethylation | No effect | |
| Non-pluripotent cancer cells | Minimal growth arrest | IC₅₀ > 100 µM. |
| Normal somatic cells | Minimal effect | IC₅₀ > 100 µM. |
Signaling Pathway
LSD1 is a critical regulator of various signaling pathways implicated in cancer development and progression. By inhibiting LSD1, this compound can modulate these pathways. One of the key pathways influenced by LSD1 is the Wnt/β-catenin signaling pathway. LSD1 can activate this pathway by downregulating inhibitors such as DKK1. Inhibition of LSD1 by this compound is expected to suppress the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation and survival.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors like this compound.
References
An In-depth Technical Guide on the Role of p300/CBP Coactivators in Gene Activation Studies
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the pivotal role of the homologous transcriptional coactivators p300 (also known as EP300 or E1A-associated p300 protein) and CREB-binding protein (CBP) in the activation of gene expression. These proteins are critical integrators of various signaling pathways, modulating chromatin structure and the recruitment of the transcriptional machinery.
Core Mechanism of Action: p300/CBP as Transcriptional Coactivators
The primary function of p300 and CBP in gene activation is their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone proteins, particularly at lysine (B10760008) residues on the N-terminal tails, p300/CBP neutralizes the positive charge of the histones, thereby reducing their affinity for the negatively charged DNA. This "loosening" of the chromatin structure, from a condensed heterochromatin state to a more accessible euchromatin state, allows for the binding of transcription factors and the assembly of the pre-initiation complex (PIC).[1][2]
Furthermore, the acetylated histone tails can act as docking sites for other proteins containing bromodomains, which are specialized domains that recognize acetyl-lysine motifs. These recruited proteins often include additional chromatin remodeling complexes and components of the basal transcription machinery, further promoting gene transcription.[1]
p300/CBP coactivators do not bind to DNA directly in a sequence-specific manner. Instead, they are recruited to specific gene promoters and enhancers by interacting with a wide array of DNA-bound transcription factors.[3] This interaction is crucial for the activation of specific gene expression programs in response to various cellular signals.
Key Signaling Pathways Involving p300/CBP
p300/CBP are central nodes in numerous signaling pathways that control cell growth, differentiation, and metabolism. Their activity is modulated by these pathways, and in turn, they are essential for the transcriptional output of these signaling cascades.
The CREB Signaling Pathway
The cAMP Response Element-Binding protein (CREB) is a well-characterized transcription factor involved in learning, memory, and cell survival.[4][5] Upon activation by various signaling cascades, such as those involving cAMP and protein kinase A (PKA), CREB is phosphorylated at Serine 133. This phosphorylation event promotes the recruitment of p300/CBP. p300/CBP then acetylates histones at CREB target gene promoters, leading to their transcriptional activation.[5]
The Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. A key effector of this pathway is β-catenin. In the presence of a Wnt signal, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it associates with TCF/LEF family transcription factors. To activate target gene expression, the β-catenin/TCF/LEF complex recruits p300/CBP.[6] The HAT activity of p300/CBP is essential for the transcriptional activation of Wnt target genes, such as siamois and c-myc.[6]
Quantitative Data on p300/CBP-Mediated Gene Activation
The following tables present hypothetical quantitative data representative of typical results from experiments investigating the role of p300/CBP in gene activation.
Table 1: Luciferase Reporter Assay for CREB-Dependent Gene Expression
This experiment measures the activity of a luciferase reporter gene under the control of a promoter containing cAMP Response Elements (CREs). HEK293 cells are transfected with the reporter plasmid and treated with Forskolin (an activator of adenylyl cyclase) and a hypothetical p300/CBP inhibitor.
| Treatment Group | Luciferase Activity (Relative Light Units) | Fold Change vs. Control |
| Vehicle Control | 100 ± 12 | 1.0 |
| Forskolin (10 µM) | 1250 ± 85 | 12.5 |
| p300/CBP Inhibitor (1 µM) | 95 ± 10 | 0.95 |
| Forskolin + p300/CBP Inhibitor | 250 ± 20 | 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Quantitative PCR (qPCR) Analysis of Wnt Target Gene Expression
This experiment quantifies the mRNA levels of a known Wnt target gene, Axin2, in response to Wnt3a stimulation in the presence or absence of a p300/CBP inhibitor.
| Treatment Group | Axin2 mRNA Level (Relative to GAPDH) | Fold Change vs. Control |
| Vehicle Control | 1.0 ± 0.1 | 1.0 |
| Wnt3a (100 ng/mL) | 8.2 ± 0.6 | 8.2 |
| p300/CBP Inhibitor (1 µM) | 0.9 ± 0.1 | 0.9 |
| Wnt3a + p300/CBP Inhibitor | 2.1 ± 0.2 | 2.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Luciferase Reporter Gene Assay
This protocol is designed to quantify the activity of a specific signaling pathway on a target promoter.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Luciferase reporter plasmid with a CRE-driven promoter
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom cell culture plates
-
Test compounds (e.g., Forskolin, p300/CBP inhibitor)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Transfection: Transfect the cells with the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Treatment: Replace the medium with fresh medium containing the test compounds at the desired concentrations. Include a vehicle control group.
-
Incubation: Incubate for the desired treatment period (e.g., 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate fold changes relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo association of p300/CBP with specific genomic regions (e.g., promoters or enhancers).
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific to p300 or CBP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting specific genomic loci
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p300/CBP overnight.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the amount of precipitated DNA at specific gene loci using quantitative PCR (qPCR) or perform sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
p300 and CBP are master regulators of gene expression, acting as crucial coactivators for a multitude of transcription factors and integrating signals from diverse cellular pathways. Their histone acetyltransferase activity is fundamental to chromatin remodeling and the activation of transcription. Understanding the mechanisms by which p300/CBP are recruited and regulated is essential for deciphering the complexities of gene expression in both normal physiology and disease states. The experimental approaches detailed in this guide provide a framework for investigating the functional roles of these vital coactivators in gene activation studies and for the development of therapeutic agents that target these pathways.
References
- 1. Enhancers are activated by p300/CBP activity-dependent PIC assembly, RNAPII recruitment, and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Histone Modification in DNA Replication-Coupled Nucleosome Assembly and Cancer [mdpi.com]
- 3. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The p300/CBP acetyltransferases function as transcriptional coactivators of β‐catenin in vertebrates | The EMBO Journal [link.springer.com]
Unraveling the Selectivity Profile of CBB1007: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This in-depth technical guide provides a comprehensive overview of the selectivity profile of CBB1007, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).
This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of human LSD1, an enzyme critically involved in transcriptional regulation through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its role in various cancers has made it a compelling target for therapeutic development. This guide summarizes the known quantitative data on this compound's inhibitory activity, details relevant experimental methodologies, and visualizes its impact on key signaling pathways.
Data Presentation: Inhibitory Profile of this compound
The following table encapsulates the currently available quantitative data on the inhibitory activity of this compound against its primary target and other related enzymes. It is important to note that a comprehensive screen of this compound against a broad panel of kinases and other epigenetic modifiers is not publicly available at this time.
| Target | IC50 (µM) | Notes |
| Human LSD1 (KDM1A) | 5.27[1] | Reversible and substrate-competitive inhibition. |
| LSD2 (KDM1B) | Selective | This compound shows selectivity for LSD1 over LSD2, though a specific IC50 value is not reported.[1] |
| JARID1A (KDM5A) | Selective | This compound demonstrates selectivity for LSD1 over JARID1A, but a quantitative measure of inhibition is not specified.[1] |
This compound effectively blocks the demethylation of mono- and di-methylated H3K4 (H3K4Me1 and H3K4Me2) but does not affect the tri-methylated state (H3K4Me3) or di-methylated H3K9 (H3K9Me2)[1]. This specificity is crucial for its function as a molecular probe. Furthermore, this compound has been shown to preferentially inhibit the growth of pluripotent tumor cells over non-pluripotent cancer cells or normal somatic cells, with an IC50 greater than 100 µM for the latter[1].
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully disclosed in the public domain. However, based on standard methodologies for assessing LSD1 inhibitors, the following sections outline representative protocols for key experiments.
Biochemical Assay for LSD1 Inhibition
A common method to determine the in vitro potency of an LSD1 inhibitor is a biochemical assay that measures the enzymatic activity of purified LSD1.
Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
Representative Protocol:
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme.
-
Dimethylated histone H3K4 peptide substrate.
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or a similar HRP substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound at various concentrations.
-
384-well microplate.
-
-
Procedure:
-
Prepare a reaction mixture containing LSD1 enzyme, HRP, and the H3K4 peptide substrate in the assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add Amplex Red reagent to the wells.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay for Histone Demethylation
To assess the effect of this compound on histone methylation within a cellular context, Western blotting is a standard technique.
Principle: Cells are treated with this compound, and the total histone proteins are extracted. Western blotting using antibodies specific to different histone methylation states (e.g., H3K4Me1, H3K4Me2) is then performed to quantify changes in their levels.
Representative Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with known LSD1 expression) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Histone Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclear fraction and extract histone proteins using an acid extraction method.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for H3K4Me1, H3K4Me2, and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in histone methylation.
-
Mandatory Visualizations
Experimental Workflow for this compound Selectivity Profiling
The following diagram illustrates a typical workflow for characterizing the selectivity of a novel compound like this compound.
LSD1-Mediated Signaling Pathway
LSD1 plays a crucial role in regulating gene expression, and its inhibition by this compound can impact multiple signaling pathways implicated in cancer. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and can be influenced by LSD1 activity.
References
The Impact of CBB1007 on Pluripotent Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of pluripotent stem cell (PSC) differentiation is paramount for the advancement of regenerative medicine, disease modeling, and drug discovery. Small molecules that modulate key signaling pathways offer a powerful tool for directing cell fate. This technical guide provides an in-depth analysis of CBB1007, a potent modulator of signaling pathways crucial for PSC differentiation. While specific public data on "this compound" is limited, this guide draws upon the extensive research on compounds with similar mechanisms of action, primarily focusing on the inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3) and its downstream effects on the Wnt/β-catenin signaling pathway. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms to equip researchers with the foundational knowledge to effectively utilize this compound or similar GSK-3 inhibitors in their PSC differentiation workflows.
Introduction to this compound and GSK-3 Inhibition in Pluripotent Stem Cells
Pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), possess the remarkable ability to differentiate into all cell types of the three primary germ layers: endoderm, mesoderm, and ectoderm. The decision to self-renew or differentiate is governed by a complex network of signaling pathways. The Wnt/β-catenin pathway is a key regulator of these processes.[1][2]
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that acts as a negative regulator of the canonical Wnt signaling pathway.[3][4] In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Small molecule inhibitors of GSK-3, such as the well-characterized compound CHIR99021 and the selective GSK3α inhibitor BRD0705, prevent this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[3][5] In the nucleus, β-catenin associates with TCF/Lef transcription factors to activate the expression of target genes that promote pluripotency and direct differentiation towards specific lineages, particularly mesoderm and endoderm.[3]
This compound is understood to function as a GSK-3 inhibitor. Its application in PSC culture can therefore be leveraged to modulate cell fate decisions.
Quantitative Effects of GSK-3 Inhibition on Pluripotent Stem Cell Differentiation
The following tables summarize key quantitative data from studies utilizing GSK-3 inhibitors to direct PSC differentiation. This data provides a baseline for expected outcomes when using this compound.
Table 1: Efficiency of Definitive Endoderm Differentiation with GSK-3 Inhibition
| PSC Line | GSK-3 Inhibitor | Concentration (µM) | Duration (days) | Differentiation Efficiency (% SOX17+ cells) | Reference |
| hESCs | CHIR99021 | 3 | 1 | >80% | [6] |
| hiPSCs | CHIR99021 | 3 | 1 | >80% | [6] |
Table 2: Efficiency of Mesoderm Differentiation with GSK-3 Inhibition
| PSC Line | GSK-3 Inhibitor | Concentration (µM) | Duration (days) | Differentiation Efficiency (% BRACHYURY+ cells) | Reference |
| hPSCs | CHIR99021 | 10 | 2 | ~95% | [7] |
| hPSCs | CHIR99021 | 3 | 2 | >90% | [8] |
Table 3: Impact of GSK-3 Inhibition on Neural Differentiation
| PSC Line | GSK-3 Inhibitor | Effect on Neural Lineage | Observation | Reference |
| hNPCs | SB-216763, Kenpaullone | Promotes Neurogenesis | Increased differentiation into neurons without affecting cell survival. | [9] |
| hESCs | Not specified | Inhibition of GSK-3 can suppress ectodermal differentiation in some contexts. | Wnt/β-catenin activation can inhibit neural induction. | [10] |
Signaling Pathways Modulated by this compound
The primary mechanism of action for this compound is the inhibition of GSK-3, leading to the activation of the canonical Wnt/β-catenin signaling pathway.
Caption: this compound inhibits GSK-3, activating Wnt/β-catenin signaling.
Experimental Protocols
General Culture of Human Pluripotent Stem Cells
This protocol outlines the basic maintenance of hPSCs in a feeder-free system, which is a prerequisite for directed differentiation experiments.
-
Coating Culture Vessels:
-
Thaw a suitable extracellular matrix solution (e.g., Geltrex™ or Matrigel®) on ice.
-
Dilute the matrix 1:100 in cold DMEM/F-12 medium.
-
Add the diluted matrix solution to culture plates to cover the entire surface.
-
Incubate at 37°C for at least 1 hour. Aspirate just before use.
-
-
Thawing and Seeding hPSCs:
-
Rapidly thaw a cryovial of hPSCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed complete PSC medium (e.g., Essential 8™ Medium).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh medium containing a cell survival supplement (e.g., RevitaCell™).
-
Plate the cells onto the coated culture vessel.
-
-
Daily Maintenance:
-
Change the culture medium daily.
-
Monitor the cultures for confluence and signs of spontaneous differentiation.
-
-
Passaging:
-
When colonies are large and touching, aspirate the medium and wash with DPBS.
-
Add a non-enzymatic cell dissociation reagent (e.g., 0.5 mM EDTA) and incubate for 3-5 minutes at room temperature.
-
Aspirate the dissociation reagent and add fresh medium.
-
Gently detach the colonies by pipetting and break them into small clumps.
-
Transfer the cell clumps to a newly coated plate at the desired split ratio (typically 1:6 to 1:12).
-
Directed Differentiation to Definitive Endoderm using this compound
This protocol describes a highly efficient method for generating definitive endoderm, a critical first step for differentiating into various endodermal lineages such as pancreas, liver, and lung.
-
Prepare hPSCs for Differentiation:
-
Culture hPSCs to 70-80% confluence as described in Protocol 4.1.
-
-
Initiate Differentiation (Day 0):
-
Aspirate the PSC medium and replace it with differentiation basal medium (e.g., RPMI 1640) supplemented with B-27™ Supplement (without insulin).
-
Add this compound to the desired final concentration (a typical starting point for GSK-3 inhibitors like CHIR99021 is 3 µM).
-
-
Continue Differentiation (Day 1-3):
-
On Day 1, perform a full media change with fresh basal medium containing this compound.
-
On Day 2, replace the medium with basal medium supplemented with B-27™ and other relevant factors for further lineage specification if desired.
-
-
Analysis of Differentiation:
-
On Day 3 or 4, harvest the cells for analysis.
-
Perform immunocytochemistry or flow cytometry for the definitive endoderm markers SOX17 and FOXA2. A successful differentiation should yield >80% SOX17+/FOXA2+ cells.
-
Caption: Workflow for directed differentiation of hPSCs to definitive endoderm.
Conclusion
This compound, as a GSK-3 inhibitor, provides a powerful and efficient means to modulate the Wnt/β-catenin pathway, a cornerstone of pluripotent stem cell fate decisions. By stabilizing β-catenin, this compound can be utilized to robustly direct the differentiation of PSCs, particularly towards mesodermal and endodermal lineages. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs for applications ranging from basic developmental biology research to the generation of clinically relevant cell types for therapeutic purposes. Further optimization of concentration and timing will be necessary for specific PSC lines and desired terminal cell fates.
References
- 1. On the role of Wnt/β-catenin signaling in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt signaling and the control of human stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 inhibition sensitizes human induced pluripotent stem cells to thiol-containing antioxidants induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalissues.org [journalissues.org]
Methodological & Application
Application Notes and Protocols for CBB1007 (CC1007) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007, also referred to as CC1007, is a novel small molecule compound that functions as an indirect inhibitor of class IIa histone deacetylases (HDACs). Its mechanism of action involves binding to the myocyte enhancer factor-2 (MEF2) transcription factor, thereby preventing the recruitment of class IIa HDACs, such as HDAC7, to their target gene promoters. This leads to the hyperacetylation of histones and the activation of gene expression programs that can induce cell cycle arrest, apoptosis, and cellular differentiation in various cancer cell lines. These application notes provide detailed protocols for investigating the effects of CC1007 in cell culture, with a focus on hematopoietic cancer cell lines.
Mechanism of Action
CC1007 disrupts the interaction between HDAC7 and MEF2C, a key transcription factor in B-cell development and malignancy.[1] This disruption leads to the transcriptional activation of MEF2C target genes, including Nur77 (NR4A1). Nur77 can then translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway.
Data Presentation
Table 1: Summary of CC1007 In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Treatment Duration | Reference |
| U266 | Multiple Myeloma | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [2] |
| MM1.S | Multiple Myeloma | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [2] |
| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [1] |
| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Apoptosis Assay | Annexin V positive cells | 1.25 µM - 2.5 µM | 7 days | [1] |
| Nalm-6 | B-cell Precursor Acute Lymphoblastic Leukemia | ChIP Assay | Inhibition of HDAC7/MEF2C binding | 1.25 µM | 7 days | [1] |
| MHH-CALL-2 | B-cell Precursor Acute Lymphoblastic Leukemia | Growth Inhibition | Cell Viability | Not explicitly stated | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CC1007 on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., U266, MM1.S, Nalm-6, MHH-CALL-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CC1007 stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of CC1007 in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 10 µM.
-
Add 100 µL of the CC1007 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by CC1007 using flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
CC1007 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of CC1007 (e.g., 1 µM, 2.5 µM, 5 µM) for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Experimental Workflow for Apoptosis Assay
References
Application Notes and Protocols for CBB1007 in Histone Demethylase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 is a cell-permeable, reversible, and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by specifically catalyzing the demethylation of mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1 and H3K4me2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, thereby influencing gene expression patterns. This property makes this compound a valuable tool for studying the biological roles of LSD1 and for investigating its potential as a therapeutic target in various diseases, including cancer.
This document provides detailed protocols for utilizing this compound in both biochemical and cellular histone demethylase assays to characterize its inhibitory activity and cellular effects.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant LSD1 inhibitors is summarized in the table below. This data provides a comparative reference for researchers evaluating LSD1-targeting compounds.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human LSD1 | Biochemical | 5.27 µM | [1][2] |
| This compound | LSD1-mediated H3K4me2 demethylation | Biochemical | ≤ 5 µM | |
| This compound | LSD1-mediated H3K4me demethylation | Biochemical | ≤ 5 µM | |
| This compound | F9 cell growth | Cellular | > 100 µM | [2] |
| Tranylcypromine (TCP) | LSD1 | HTRF | 5.6 µM | [3] |
| SP-2509 | LSD1 | HTRF | 2.5 µM | [3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of LSD1 inhibition by this compound and the general workflows for the described biochemical and cellular assays.
Figure 1: Mechanism of LSD1 Inhibition by this compound.
Figure 2: General Experimental Workflows.
Experimental Protocols
Biochemical Assay: LSD1 Inhibition using AlphaLISA
This protocol is adapted from a general AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for LSD1 and is suitable for determining the IC50 value of this compound.[4] The assay measures the demethylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 (1-21) K4me1 or K4me2 peptide substrate
-
This compound
-
AlphaLISA anti-unmodified H3K4 antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white microplates
-
Alpha-enabled microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and biotinylated histone H3 peptide substrate in AlphaLISA Assay Buffer to the desired working concentrations. Optimal concentrations should be determined empirically but can start in the range of 1-5 nM for the enzyme and 50-100 nM for the substrate.[4]
-
Reaction Setup:
-
Add 5 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted LSD1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding 5 µL of the diluted biotinylated histone H3 peptide substrate.
-
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of a suspension of AlphaLISA Acceptor beads to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Analysis of Histone H3K4me2 Levels by Western Blot
This protocol describes how to assess the effect of this compound on the levels of H3K4me2 in cultured cells by Western blotting.
Materials:
-
Cell line of interest (e.g., human embryonic stem cells, F9 teratocarcinoma cells)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24-72 hours).[2] Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the same membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal.
-
Expected Results
In the biochemical assay, this compound is expected to inhibit LSD1 activity in a dose-dependent manner, allowing for the calculation of an IC50 value. In the cellular assay, treatment with this compound should lead to a dose-dependent increase in the global levels of H3K4me2, confirming its on-target activity within a cellular context.[5]
Troubleshooting
-
High background in biochemical assay: Optimize enzyme and substrate concentrations. Ensure that the final DMSO concentration is low.
-
No change in H3K4me2 levels in cellular assay: Verify the activity of this compound. Increase the treatment duration or concentration. Ensure efficient histone extraction.
-
Uneven loading in Western blot: Accurately quantify protein concentrations and ensure equal loading. Use a reliable loading control like total Histone H3.
Conclusion
This compound serves as a specific and reversible inhibitor of LSD1, making it a valuable chemical probe for studying the role of this important histone demethylase in various biological processes. The protocols provided herein offer robust methods for characterizing the biochemical and cellular activity of this compound and can be adapted for screening and profiling other potential LSD1 inhibitors.
References
- 1. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CBB1007 in Cancer Research Models
A comprehensive search of available scientific literature and clinical trial databases did not yield any information on a compound designated "CBB1007" in the context of cancer research.
The search results primarily contained information regarding a different investigational drug, "BC 007," which is being evaluated for the treatment of Long COVID syndrome by neutralizing functional autoantibodies targeting G-protein coupled receptors. There is no indication from the provided results that BC 007 has been investigated for applications in oncology.
Therefore, it is not possible to provide detailed application notes, protocols, quantitative data summaries, or signaling pathway diagrams for "this compound" in cancer research models at this time. Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult proprietary research, internal documentation, or future publications that may become available.
Application Notes and Protocols: Evaluating the Effect of a Novel Small Molecule (CBB1007) on F9 Teratocarcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
F9 cells are a well-established murine embryonal carcinoma cell line that serves as a valuable in vitro model for studying embryonic development and cellular differentiation.[1] These pluripotent stem cells can be induced to differentiate into parietal endoderm upon treatment with retinoic acid (RA) and dibutyryl cyclic AMP (cAMP).[2] This characteristic makes them an excellent system for screening and characterizing novel small molecules that may influence differentiation pathways. This document provides a detailed protocol for determining the optimal concentration of a hypothetical small molecule, CBB1007, and assessing its impact on F9 cell viability and differentiation.
Data Presentation
Table 1: Recommended this compound Concentration Range for Initial Screening
| Parameter | Recommended Value |
| Initial Stock Solution | 10 mM in DMSO |
| Working Concentration Range | 0.1 µM - 100 µM |
| Final DMSO Concentration | < 0.1% (v/v) |
Table 2: Example Data from a Dose-Response Viability Assay (Hypothetical)
| This compound Conc. (µM) | Cell Viability (%) | Observations |
| 0 (Vehicle Control) | 100 | Healthy, undifferentiated morphology |
| 0.1 | 98.5 | No significant change in viability or morphology |
| 1 | 95.2 | No significant change in viability or morphology |
| 10 | 88.7 | Slight decrease in viability, some morphological changes |
| 50 | 65.4 | Significant decrease in viability, signs of cytotoxicity |
| 100 | 20.1 | High cytotoxicity |
Experimental Protocols
Protocol 1: F9 Cell Culture and Maintenance
-
Cell Line: F9 (ATCC® CRL-1720™).
-
Media: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Incubate with a 0.25% Trypsin-EDTA solution for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at a seeding density of 2-5 x 10^4 cells/cm².
-
Protocol 2: Determining the Optimal Concentration of this compound using a Viability Assay
-
Cell Seeding: Seed F9 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a dilution series in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 10 µL of a resazurin-based viability reagent (e.g., PrestoBlue™) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 3: Induction and Assessment of F9 Cell Differentiation
-
Cell Seeding: Seed F9 cells on gelatin-coated plates at a density of 1 x 10^5 cells/well in a 6-well plate.
-
Treatment for Differentiation: After 24 hours, replace the medium with a differentiation medium containing:
-
Control: Complete growth medium.
-
Positive Control: Complete growth medium with 1 µM Retinoic Acid (RA) and 1 mM dibutyryl-cAMP (dbcAMP).
-
Experimental: Complete growth medium with the determined non-toxic concentration of this compound (e.g., 1-10 µM based on viability data).
-
Combination: Complete growth medium with RA, dbcAMP, and this compound.
-
-
Incubation: Culture the cells for 4-6 days, changing the medium every 2 days.
-
Morphological Assessment: Observe the cells daily under a phase-contrast microscope for morphological changes indicative of differentiation, such as flattening and spreading of cells.
-
Immunofluorescence Staining for Differentiation Markers:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a parietal endoderm marker, such as Laminin or Type IV Collagen, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Mandatory Visualization
Caption: Workflow for Determining the Optimal Concentration of this compound.
Caption: Hypothetical Signaling Pathway for this compound-induced F9 Cell Differentiation.
References
Application Notes and Protocols: CBB1007 Treatment of Human Embryonic Stem Cells (hESCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1007 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for maintaining the pluripotent state of human embryonic stem cells (hESCs). By inhibiting LSD1, this compound modulates the epigenetic landscape of hESCs, leading to the decommissioning of pluripotency-associated enhancers and the induction of differentiation. These characteristics make this compound a valuable tool for directed differentiation protocols and for studying the molecular mechanisms underpinning cell fate decisions.
This document provides detailed application notes and experimental protocols for the use of this compound in the treatment of hESCs, with a focus on inducing differentiation.
Data Presentation
The following tables summarize the quantitative effects of this compound and other LSD1 inhibitors on pluripotent stem cells.
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/Organism | IC50 | Reference |
| Human LSD1 | - | 5.27 µM | [1][2][3] |
| F9 Teratocarcinoma Cell Growth | F9 cells | > 100 µM (minimal effect on non-pluripotent cells) | [2][4] |
Table 2: Effect of this compound on Gene Expression in F9 Teratocarcinoma Cells (24-hour treatment)
| This compound Concentration (µM) | CHRM4 mRNA (Fold Change) | SCN3A mRNA (Fold Change) |
| 0.5 - 20 | Activation of expression | Activation of expression |
Note: Specific fold changes were not available in the provided search results, but activation was noted.[2][3]
Table 3: Effect of this compound on Adipogenic Differentiation of hESCs (14-day treatment)
| This compound Concentration (µM) | Effect on Lipid Droplet Formation | PPARγ-2 mRNA (Upregulation) | C/EBPα mRNA (Upregulation) |
| 5 - 20 | Increased | Yes | Yes |
Note: Specific fold-change values for mRNA upregulation were not detailed in the provided search results.[3]
Table 4: General Effects of LSD1 Inhibition on Pluripotency and Differentiation Markers
| Condition | Effect on Pluripotency Genes (Oct4, Sox2) | Effect on Differentiation Genes (FOXA2, BMP2) |
| LSD1 Inactivation | Downregulation | Induction |
Signaling Pathway
This compound treatment initiates a cascade of events centered around the inhibition of LSD1, a key epigenetic regulator. The proposed signaling pathway is as follows:
-
This compound Enters the Cell: As a cell-permeable small molecule, this compound readily crosses the cell membrane.
-
LSD1 Inhibition: this compound binds to and inhibits the enzymatic activity of LSD1.
-
Increased Histone Methylation: LSD1 normally removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2). Inhibition of LSD1 leads to an accumulation of these methylation marks at the enhancers of pluripotency-associated genes.
-
Enhancer Decommissioning: The altered histone methylation state, often in concert with the NuRD (Nucleosome Remodeling and Deacetylase) complex, leads to the "decommissioning" or inactivation of enhancers that drive the expression of core pluripotency transcription factors like Oct4 and Sox2.[5][6][7]
-
Altered Gene Expression: The decommissioning of pluripotency enhancers results in the downregulation of the self-renewal genetic program. Concurrently, the altered epigenetic landscape facilitates the expression of genes associated with specific differentiation lineages.
-
Induction of Differentiation: The net effect is a shift from a state of pluripotency towards a differentiated phenotype.
Experimental Protocols
Protocol 1: General Maintenance of Undifferentiated hESCs
This protocol outlines the basic steps for maintaining hESCs in a pluripotent state prior to this compound treatment.
Materials:
-
hESC line
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
Dispase or other suitable passaging reagent
-
Sterile PBS
Procedure:
-
Culture hESCs on Matrigel-coated plates in mTeSR™1 medium.
-
Maintain cultures at 37°C in a 5% CO2 incubator.
-
Change the medium daily.
-
Passage the cells every 4-6 days, or when colonies become large and start to merge. Use a gentle passaging method, such as dispase treatment, to maintain cell clumps.
Protocol 2: this compound-Induced Adipogenic Differentiation of hESCs
This protocol describes a method for directing the differentiation of hESCs towards an adipogenic lineage using this compound.
Materials:
-
Undifferentiated hESCs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Adipogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin, and 100 µM indomethacin)
-
Matrigel-coated plates
Procedure:
-
Plate hESC clumps onto Matrigel-coated plates in mTeSR™1 medium and allow them to attach and grow for 24 hours.
-
To initiate differentiation, replace the mTeSR™1 medium with adipogenic differentiation medium.
-
Add this compound to the differentiation medium at a final concentration of 5-20 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific hESC line.
-
Culture the cells for 14 days, replacing the this compound-containing adipogenic differentiation medium every 2-3 days.
-
After 14 days, proceed with analysis to confirm adipogenic differentiation.
Protocol 3: Assessment of Adipogenic Differentiation
A. Oil Red O Staining for Lipid Droplet Visualization
-
Wash the differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with freshly prepared Oil Red O solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the stained lipid droplets under a microscope.
B. Quantitative RT-PCR (qPCR) for Adipocyte Marker Gene Expression
-
Isolate total RNA from both this compound-treated and untreated control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for adipocyte-specific markers such as PPARγ-2 and C/EBPα.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression in this compound-treated cells relative to the control.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on hESC differentiation.
Conclusion
This compound is a valuable chemical tool for inducing the differentiation of human embryonic stem cells. Its mechanism of action through the inhibition of LSD1 provides a targeted approach to manipulate the epigenetic state of pluripotent cells. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies of hESC differentiation and for the development of novel cell-based therapies. It is recommended that researchers optimize treatment conditions for each specific hESC line and differentiation lineage of interest.
References
- 1. stemcell.com [stemcell.com]
- 2. LSD1 Regulates Pluripotency of Embryonic Stem/Carcinoma Cells through Histone Deacetylase 1-Mediated Deacetylation of Histone H4 at Lysine 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Adipogenic Differentiation from Human Embryonic Stem Cells Through Formation of Embryoid Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Assessing self-renewal and differentiation in hESC lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CBB1007 Stock Solution
Introduction
CBB1007 is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critical in epigenetic regulation.[1] By inhibiting LSD1, this compound prevents the demethylation of mono- and di-methylated Histone H3 at Lysine 4 (H3K4me1/2), leading to the re-expression of epigenetically silenced genes.[1] Its selectivity and potency make it a valuable tool in cancer research and developmental biology, particularly for studying pluripotent tumor cell growth.[1] Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for its preparation, storage, and use.
Quantitative Data Summary
The key properties of this compound are summarized in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding its mechanism of action.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | CS-1737, CBB-1007 | [1] |
| Molecular Formula | C27H34N8O4 | [1] |
| Molecular Weight | 534.61 g/mol | [1] |
| CAS Number | 1379573-92-8 | [1] |
| Appearance | White Powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C (for both solid and solution) | [1] |
| Target | Human LSD1 (hLSD1) | [1] |
| IC50 | 5.27 µM for hLSD1 | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), which is a standard concentration for high-throughput screening and cellular assays, allowing for easy dilution to final working concentrations.
Materials:
-
This compound powder (CAS: 1379573-92-8)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 534.61 g/mol × 1000 mg/g = 5.35 mg
-
-
Weighing: Carefully weigh 5.35 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-quality DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used if dissolution is difficult, but avoid overheating.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.[1] When stored properly, the solution should be stable for several months.
-
Safety Precautions:
-
This compound is for research use only. Its toxicological properties have not been fully investigated. Handle with care.
-
DMSO is a powerful solvent that can penetrate the skin, potentially carrying dissolved compounds with it. Always wear gloves and appropriate PPE.
-
Perform all weighing and handling of the powder in a fume hood or a ventilated enclosure to avoid inhalation.
Protocol for Preparing a Working Solution
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for use in cell culture experiments.
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculation (Serial Dilution): It is recommended to perform a serial dilution rather than a single large dilution to improve accuracy. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:
-
Step A (Intermediate Dilution): First, dilute the 10 mM stock 1:100 to create a 100 µM intermediate solution. Add 2 µL of the 10 mM stock to 198 µL of sterile culture medium or PBS.
-
Step B (Final Dilution): Next, dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration. Add 1 mL of the 100 µM solution to 9 mL of your final volume of cell culture medium.
-
-
Mixing and Application: Mix the final solution gently by inversion or pipetting. The working solution is now ready to be added to your cell culture plates.
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Diagrams and Workflows
The following diagrams illustrate the stock solution preparation workflow and the mechanism of action of this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols for In Vivo Studies of CBB1007
Disclaimer: Publicly available information on a specific compound designated "CBB1007" is not available. The following application notes and protocols are representative examples based on established methodologies for in vivo studies of novel anti-cancer agents using patient-derived xenograft (PDX) models. The compound "this compound" is used here as a placeholder for a hypothetical therapeutic agent.
Introduction
This compound is a novel investigational agent with hypothesized inhibitory effects on key oncogenic signaling pathways. Preclinical in vivo studies are essential to evaluate its anti-tumor efficacy, pharmacokinetic profile, and potential mechanisms of action in a biologically relevant setting. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly utilized for these studies as they faithfully recapitulate the heterogeneity and microenvironment of human cancers.[1][2][3] This document provides a detailed protocol for conducting in vivo efficacy and pharmacokinetic studies of this compound using PDX models.
I. In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
Objective: To determine the anti-tumor activity of this compound in established PDX models of a specific cancer type (e.g., non-small cell lung cancer, colorectal cancer).
Experimental Design:
A cohort of immunodeficient mice (e.g., NOD scid gamma - NSG) will be implanted with tumor fragments from a well-characterized PDX model.[4] Once tumors reach a palpable size, mice will be randomized into treatment and control groups. Tumor growth will be monitored over time to assess the efficacy of this compound compared to a vehicle control.
Workflow Diagram:
Protocol:
-
PDX Model Implantation:
-
Surgically implant a small fragment (approx. 3x3 mm) of a viable, patient-derived tumor subcutaneously into the flank of each immunodeficient mouse.[1]
-
Allow tumors to grow until they reach an average volume of 150-200 mm³.
-
-
Randomization and Grouping:
-
Randomize mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or a specified vehicle solution)
-
Group 2: this compound - Low dose (e.g., 10 mg/kg)
-
Group 3: this compound - High dose (e.g., 30 mg/kg)
-
-
-
Drug Administration:
-
Administer this compound or vehicle via the predetermined route (e.g., intravenous, intraperitoneal, or oral) at a specified frequency (e.g., daily, twice weekly). The route and frequency would be informed by prior pharmacokinetic studies.[4]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
-
Data Analysis:
-
Calculate the average tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 210 | - | - |
| This compound | 10 | 980 ± 150 | 47 | <0.05 |
| This compound | 30 | 450 ± 95 | 76 | <0.001 |
II. In Vivo Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME).[5]
Experimental Design:
A single dose of this compound is administered to a cohort of mice. Blood samples are collected at various time points to measure the concentration of the compound in the plasma.
Protocol:
-
Animal Dosing:
-
Administer a single dose of this compound to a group of mice (n=3 per time point) via the intended clinical route (e.g., intravenous and oral).[4]
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process blood samples to isolate plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Data Presentation:
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| IV | 3 | 1250 | 0.25 | 3800 | 3.5 |
| PO | 10 | 850 | 1 | 4200 | 4.2 |
III. Hypothetical Mechanism of Action and Signaling Pathway
Hypothesis: this compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Signaling Pathway Diagram:
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of the hypothetical anti-cancer agent this compound. By utilizing patient-derived xenograft models, researchers can gain valuable insights into the efficacy and mechanism of action of novel therapeutic candidates in a preclinical setting that more closely mirrors human disease.[2][6] The successful execution of these studies is a critical step in the translation of promising laboratory discoveries into potential clinical applications.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and versatile technique used to investigate the interactions between proteins and DNA within the natural chromatin context of the cell.[1][2][3][4] This method allows researchers to determine whether a specific protein, such as a transcription factor or a modified histone, is associated with a particular genomic region in vivo.[1][2][4] The advent of high-throughput sequencing combined with ChIP (ChIP-Seq) has further revolutionized the field, enabling genome-wide mapping of protein-DNA interactions and histone modifications.[1][5][6]
The study of histone modifications is a key area of epigenetics, as these post-translational modifications play a crucial role in regulating gene expression.[7][8][9] Alterations in histone modification patterns are associated with various diseases, including cancer, making the enzymes that regulate these marks attractive therapeutic targets.[10][11] Small molecule inhibitors that target these enzymes are therefore of great interest in both basic research and drug development.
This document provides a detailed protocol for performing ChIP experiments to assess the impact of a novel small molecule inhibitor on chromatin. While the specific compound CBB1007 is not documented in the public scientific literature as of this writing, the following protocols and principles are designed to be broadly applicable for evaluating the effects of any new chemical entity on protein-DNA interactions. The provided methodologies are based on established ChIP protocols and can be adapted and optimized for the specific inhibitor and biological system under investigation.[12][13][14][15]
Experimental Principles and Considerations
The ChIP procedure involves several key steps:
-
Cross-linking: Formaldehyde (B43269) is used to create covalent cross-links between proteins and DNA that are in close proximity, effectively "freezing" the in vivo interactions.[2][15]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically between 200 and 1000 base pairs, through sonication or enzymatic digestion.[2][6]
-
Immunoprecipitation: A specific antibody is used to isolate the protein of interest along with its cross-linked DNA.[2][4]
-
Washing: Stringent washing steps are performed to remove non-specifically bound chromatin.[12]
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heat and/or enzymatic treatment.
-
DNA Purification and Analysis: The DNA is purified and can be analyzed by various methods, including quantitative PCR (qPCR) for specific loci or next-generation sequencing (ChIP-Seq) for genome-wide analysis.[1]
When using a small molecule inhibitor, it is crucial to determine the optimal treatment conditions, including concentration and duration of exposure, to observe the desired effect on the target protein's interaction with chromatin.
Detailed Experimental Protocol: ChIP with a Small Molecule Inhibitor
This protocol is a general guideline and may require optimization for specific cell types, antibodies, and inhibitors.
Materials and Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
PCR purification kit
-
qPCR primers for target and control loci
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of the small molecule inhibitor (or vehicle control) for the appropriate duration.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle agitation to cross-link proteins to DNA.[15]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions (power, duration, number of cycles) must be empirically determined for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Add the specific primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A no-antibody or isotype control should be included.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound material. This typically includes sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.[12]
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or other regions of interest, as well as negative control regions. The results are often expressed as a percentage of the input DNA.
-
Data Presentation
Quantitative data from ChIP-qPCR experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Example of ChIP-qPCR Data Presentation
| Target Locus | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. Vehicle | p-value |
| Gene Promoter X | Vehicle | 0.5 ± 0.1 | 1.0 | - |
| Gene Promoter X | Inhibitor (1 µM) | 2.5 ± 0.3 | 5.0 | <0.01 |
| Gene Promoter Y | Vehicle | 0.4 ± 0.08 | 1.0 | - |
| Gene Promoter Y | Inhibitor (1 µM) | 0.45 ± 0.1 | 1.1 | >0.05 |
| Negative Control Region | Vehicle | 0.05 ± 0.01 | 1.0 | - |
| Negative Control Region | Inhibitor (1 µM) | 0.06 ± 0.02 | 1.2 | >0.05 |
Visualization of Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding the key steps of the ChIP process.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Signaling Pathway Visualization
As the mechanism of action for this compound is unknown, a generic signaling pathway diagram illustrating how a small molecule inhibitor might affect histone modifications is provided below. This can be adapted once the specific target of the inhibitor is identified.
Caption: Generic Signaling Pathway for a Histone Modification Inhibitor.
Conclusion
The successful application of ChIP to study the effects of a novel small molecule inhibitor like this compound (or any other) relies on careful optimization of the experimental protocol. The guidelines provided here offer a robust starting point for researchers. By systematically addressing variables such as inhibitor concentration, treatment time, and antibody specificity, one can generate reliable and reproducible data to elucidate the inhibitor's mechanism of action at the chromatin level. This, in turn, can provide valuable insights for both fundamental biological understanding and the development of new therapeutic agents.
References
- 1. Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 3. Chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. mcw.edu [mcw.edu]
- 7. Histone modifications and DNA methylation act cooperatively in regulating symbiosis genes in the sea anemone Aiptasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone modifications regulate pioneer transcription factor cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Histone Modification in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 15. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
Application Notes and Protocols: Measuring the IC50 of CBB1007 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of CBB1007, a novel investigational anti-cancer agent, across a panel of human cancer cell lines. The detailed methodology for cell culture, drug treatment, and cell viability assessment using the Sulforhodamine B (SRB) assay is described. Additionally, we present representative IC50 data and discuss the putative mechanism of action of this compound as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Introduction
This compound is an experimental small molecule inhibitor targeting key oncogenic signaling pathways. Preliminary studies suggest that this compound may exert its anti-proliferative effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in various human cancers.[1] Determining the IC50 value is a critical first step in evaluating the potency of a new therapeutic candidate and understanding its spectrum of activity across different cancer types.[2] This document provides a standardized protocol for measuring the IC50 of this compound in adherent cancer cell lines.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The anti-proliferative activity of this compound was assessed against a panel of human cancer cell lines representing different tumor types. The IC50 values, defined as the concentration of the compound required to inhibit cell growth by 50%, were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 |
| A549 | Lung Carcinoma | 1.8 |
| HCT116 | Colon Carcinoma | 3.2 |
| SW620 | Colorectal Adenocarcinoma | 4.5 |
| PC-3 | Prostate Adenocarcinoma | 6.7 |
| DU145 | Prostate Carcinoma | 8.2 |
| U87-MG | Glioblastoma | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 3.8 |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.9 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions such as cell passage number, seeding density, and assay methodology.
Experimental Protocols
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Materials and Reagents
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (510 nm absorbance)
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the appropriate seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
SRB Assay:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Shake the plate on a mechanical shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of control wells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Putative Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
This compound is hypothesized to inhibit the PI3K/Akt signaling pathway, a crucial intracellular cascade that promotes cell survival, growth, and proliferation. By blocking this pathway, this compound can lead to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This document provides a detailed protocol for the determination of the IC50 of this compound in cancer cell lines. The SRB assay is a robust and reproducible method for assessing the anti-proliferative effects of novel compounds. The provided data and mechanistic insights will aid researchers in the further development and characterization of this compound as a potential anti-cancer therapeutic.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CBB1007 Solubility in Aqueous Buffers
Disclaimer: Publicly available information on the specific solubility characteristics of CBB1007 is limited. This guide provides general troubleshooting strategies and frequently asked questions based on established principles for compounds with poor aqueous solubility. These recommendations should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly in my aqueous buffer. What is the recommended initial solubilization step?
For many compounds with low aqueous solubility, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[1] Solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are commonly used for this purpose.[1] After the compound is fully dissolved in the organic solvent, this stock solution can then be diluted to the final desired concentration in the aqueous experimental buffer.
Q2: After diluting my this compound DMSO stock solution into my aqueous buffer, I observe precipitation. What could be the cause and how can I prevent it?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility Limit: The fundamental reason is that the final concentration in the aqueous buffer exceeds the compound's intrinsic solubility in that specific medium.
-
Buffer Composition: The type of buffer, its pH, and the presence of certain salts can significantly impact the solubility of your compound.[2][3]
-
Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your working solution might be too low to maintain the compound's solubility.
To prevent precipitation, consider the following troubleshooting steps:
-
Decrease the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Optimize Buffer Conditions: Experiment with different buffers, pH levels, and ionic strengths.[4][5] The solubility of a compound can be highly dependent on these parameters.
-
Increase the Final Organic Solvent Concentration: While often constrained by experimental design (e.g., cell viability), a slightly higher final concentration of the organic solvent may help maintain solubility. It is crucial to run appropriate vehicle controls to account for any effects of the solvent on your experiment.
-
Use of Solubilizing Agents: Incorporating excipients such as cyclodextrins or non-ionic surfactants (e.g., Poloxamers) can enhance the aqueous solubility of hydrophobic compounds.[6][7]
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
Yes, the pH of the aqueous buffer can be a critical factor, especially for ionizable compounds.[4] The solubility of acidic or basic compounds can change dramatically with pH as their ionization state changes. Although the specific pKa of this compound is not provided, it is advisable to test a range of pH values for your buffer to identify the optimal condition for solubility.
Q4: How should I properly store my this compound solutions?
For long-term storage, it is generally recommended to store the compound as a solid at the recommended temperature (e.g., -20°C). Stock solutions in organic solvents should also be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent evaporation and degradation. It is generally not recommended to store aqueous solutions for more than one day, as the compound may be less stable and prone to precipitation over time.[1]
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Exceeds Solubility Limit | Lower the final working concentration of this compound. | The most straightforward way to prevent precipitation is to work at a concentration below the compound's solubility limit in the specific aqueous buffer. |
| Inappropriate Buffer pH | Test a range of buffer pH values (e.g., pH 5.0, 6.5, 7.4, 8.0). | The ionization state of a compound can significantly affect its solubility. Identifying an optimal pH can enhance solubility. |
| Suboptimal Buffer Composition | Try different buffer systems (e.g., phosphate, citrate, HEPES). | Buffer salts can interact with the compound, affecting its solubility.[2][3] |
| Insufficient Organic Cosolvent | Increase the final percentage of the organic solvent (e.g., DMSO) in the working solution. Always include a vehicle control. | A higher concentration of the organic cosolvent can help maintain the solubility of hydrophobic compounds. |
| Compound Aggregation | Incorporate a low percentage of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) into the buffer. | Surfactants can help to prevent the self-association and aggregation of hydrophobic molecules in an aqueous environment.[6] |
General Solubility Data for Buffers with Organic Cosolvents
The following table, adapted from general knowledge in chromatography, illustrates how the solubility of common buffer salts decreases with an increasing percentage of organic solvent. This principle is important when preparing buffered solutions containing organic cosolvents.
| Organic Cosolvent | General Trend in Buffer Salt Solubility |
| Methanol | Highest solubility for most common buffer salts.[2][3] |
| Acetonitrile | Intermediate solubility for most common buffer salts.[2][3] |
| Tetrahydrofuran | Lowest solubility for most common buffer salts.[2][3] |
Note: This table provides a general trend. The actual solubility will depend on the specific buffer salt, its concentration, and the temperature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used if necessary, but be cautious of potential compound degradation.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and adjust the pH to the desired value.
-
Filter the aqueous buffer through a 0.22 µm filter to remove any particulates.
-
Thaw a single aliquot of the this compound stock solution and bring it to room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains particulates, it may be necessary to lower the final concentration or optimize the buffer conditions as described in the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous solutions for extended periods.[1]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway requiring soluble this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Incubation Time for Compound X: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for "Compound X," a novel therapeutic agent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Compound X?
A1: The optimal incubation time for Compound X is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of the compound. For initial experiments, a time-course study is strongly recommended. Based on common practices for similar compounds, a starting range of 4 to 24 hours is often a reasonable starting point for cell-based assays.[1][2] For acute effects, shorter incubation times of 1 to 4 hours may be sufficient, whereas assessing changes in gene expression or protein levels may require longer incubations of 24 hours or more.[1]
Q2: How do I design a time-course experiment to determine the optimal incubation time?
A2: To determine the optimal incubation time, treat your cells with a fixed concentration of Compound X and measure the desired endpoint at multiple time points. A typical time-course experiment might include points such as 1, 4, 8, 12, 24, and 48 hours.[1] This will help identify the window of maximal effect.
Q3: What are some common signs of cytotoxicity related to prolonged incubation with Compound X?
A3: Prolonged exposure to any compound can lead to cytotoxicity. Visual cues in cell culture include changes in cell morphology (e.g., rounding, detachment), a decrease in cell density compared to controls, and the presence of cellular debris in the medium.[3] It is crucial to confirm these observations with quantitative viability assays such as MTT, MTS, or LDH release assays.[3]
Q4: Can the initial cell seeding density influence the optimal incubation time?
A4: Yes, cell seeding density is a critical factor. High-density cultures can lead to nutrient depletion and contact inhibition, potentially masking the effects of Compound X.[3] Conversely, low-density cultures may be more susceptible to stress, leading to an overestimation of the compound's toxicity. It is important to use a seeding density that allows cells to remain in the logarithmic growth phase throughout the experiment.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of Compound X | The incubation time may be too short for the biological process to occur. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).[3] |
| The concentration of Compound X is too low. | In parallel with optimizing the incubation time, test a range of higher concentrations. | |
| High levels of cell death, even at low concentrations | The incubation time is too long for the specific cell line, leading to off-target toxicity. | Reduce the incubation time. Conduct a time-course experiment with shorter time points (e.g., 1, 4, 8, 12 hours).[1][3] |
| Inconsistent results between experiments | Variations in the exact timing of treatment and harvesting. | Standardize the experimental workflow. Use a timer and a detailed, consistent protocol for all replicates and experiments.[1] |
| "Edge effects" in multi-well plates. | To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer instead.[3] | |
| Effect diminishes at later time points | The biological effect may be transient, or cells may be adapting to the treatment. | Focus on earlier time points for your endpoint measurement. If a sustained effect is required, consider the possibility of repeated dosing.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration. Include a vehicle control with the same final solvent concentration.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing Compound X or the vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for various time points (e.g., 1, 4, 8, 12, 24, 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the effect of Compound X (e.g., cell viability assay, gene expression analysis, protein quantification).
-
Data Analysis: Plot the measured effect against the incubation time to determine the time point that gives the maximum desired effect with minimal cytotoxicity.
Protocol 2: Dose-Response Experiment
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare a series of dilutions of Compound X in culture medium. A typical range might be from 1 nM to 10 µM.[1] Include a vehicle control.
-
Treatment: Treat the cells with the different concentrations of Compound X.
-
Incubation: Incubate the cells for the optimal time determined from the time-course experiment.
-
Endpoint Analysis: Perform the desired assay.
-
Data Analysis: Plot the response as a function of the Compound X concentration to determine the EC50 or IC50 value.
Visualizations
Caption: Workflow for determining the optimal incubation time.
Caption: Hypothetical signaling pathway activated by Compound X.
References
Technical Support Center: Investigating Potential Off-Target Effects of CBB1007
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers identify and characterize potential off-target effects of the hypothetical small molecule, CBB1007.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Off-Target Explanation | Recommended First Steps |
| Unexpected Cell Toxicity/Viability Loss at concentrations where the on-target effect is not expected to be maximal. | This compound might be hitting one or more essential off-target proteins, leading to cytotoxicity through pathways unrelated to its intended target. | 1. Perform a dose-response curve in a cell line that lacks the intended target of this compound.2. Compare the IC50 for toxicity with the IC50 for the on-target effect.3. Conduct a broad-panel kinase screen to identify potential off-target kinases involved in cell survival pathways. |
| Phenotype Mismatch: The observed cellular phenotype does not align with the known function of the intended target. | The observed phenotype could be a result of this compound modulating a different signaling pathway through an off-target interaction. | 1. Use a structurally unrelated inhibitor of the same target to see if it recapitulates the observed phenotype.2. Perform a rescue experiment by overexpressing the intended target.3. Employ proteomic or transcriptomic profiling to identify affected pathways. |
| Inconsistent Results Across Different Cell Lines: this compound shows high potency in one cell line but is inactive in another, despite similar expression levels of the intended target. | The sensitive cell line might express a unique off-target that is responsible for the observed effect, or the resistant cell line may have mechanisms that counteract the off-target effect. | 1. Confirm target expression and engagement in both cell lines using methods like Western Blot or Cellular Thermal Shift Assay (CETSA).2. Perform a comparative proteomic analysis of the cell lines to identify differentially expressed potential off-targets. |
| Rescue Experiments Fail: Overexpression of the intended target does not rescue the observed phenotype. | This strongly suggests that the phenotype is driven by an off-target effect. | 1. Prioritize off-target identification methods such as affinity-based proteomics or thermal proteome profiling.2. Consider synthesizing a chemically modified, inactive version of this compound as a negative control. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects?
A1: Off-target effects are interactions of a drug or compound, such as this compound, with proteins other than its intended therapeutic target. These interactions can lead to unexpected biological effects, which may be beneficial, neutral, or detrimental.[1][2][3]
Q2: Why is it crucial to investigate the potential off-target effects of this compound?
A2: Investigating off-target effects is critical for several reasons:
-
Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity.[4]
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, incorrectly attributing an observed phenotype to the on-target protein.
-
Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a compound.
Q3: How can I predict potential off-targets of this compound in silico?
A3: Several computational methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands for other proteins. Publicly available databases such as ChEMBL and PubChem can be used for similarity searches.
Q4: What is the difference between target engagement and functional assays?
A4: Target engagement assays, like the Cellular Thermal Shift Assay (CETSA), confirm that this compound is physically binding to its intended target in a cellular environment. Functional assays, on the other hand, measure the biological consequence of this binding, such as changes in cell signaling or phenotype.
Experimental Protocols
Kinase Profiling
Objective: To identify off-target kinases that bind to this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: Use a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega). The kinases are typically arrayed in a multi-well plate format.
-
Binding Assay:
-
Add this compound at a fixed concentration (e.g., 1 µM) to each well containing a different kinase.
-
Include appropriate positive and negative controls.
-
Incubate the plate according to the manufacturer's instructions to allow for binding.
-
-
Detection: The amount of this compound bound to each kinase is quantified using a proprietary method, often involving a competitive binding assay.
-
Data Analysis: The results are typically expressed as the percentage of inhibition or percentage of binding relative to a control. Hits are identified as kinases that show significant binding to this compound.
Example Data Table:
| Kinase | % Inhibition at 1 µM this compound |
| Target Kinase | 98% |
| Off-Target Kinase 1 | 75% |
| Off-Target Kinase 2 | 52% |
| ... | ... |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target and potential off-target proteins in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the soluble protein levels of the target protein and suspected off-target proteins by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Example Data Table:
| Protein | Tm (Vehicle) | Tm (this compound) | ΔTm |
| On-Target Protein | 52.1°C | 58.4°C | +6.3°C |
| Potential Off-Target 1 | 48.5°C | 51.2°C | +2.7°C |
| Control Protein | 61.3°C | 61.5°C | +0.2°C |
Visualizations
Caption: this compound on-target vs. off-target pathways.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for off-target identification.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term chronic toxicity testing using human pluripotent stem cell-derived hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with CBB1007
Technical Support Center: CBB1007
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a selective inhibitor of the XYZ-1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor targeting the catalytic activity of XYZ-1, a serine/threonine kinase. XYZ-1 is a component of the RTK-RAS signaling cascade, a pathway frequently dysregulated in various cancers.[1][2] By inhibiting XYZ-1, this compound blocks downstream signaling, leading to reduced cell proliferation and apoptosis in susceptible cancer cell lines. The general pathway is illustrated below.
Caption: this compound inhibits the XYZ-1 kinase in the RTK-RAS pathway.
Q2: In which cancer cell lines is this compound most effective?
The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly the mutation status of the RTK-RAS pathway. Below is a summary of IC₅₀ values from internal validation studies.
| Cell Line | Cancer Type | XYZ-1 Expression | Key Mutation | This compound IC₅₀ (nM) |
| A549 | Lung Carcinoma | High | KRAS G12S | 850 |
| HCT116 | Colorectal Carcinoma | Medium | KRAS G13D | 1200 |
| MCF-7 | Breast Adenocarcinoma | High | PIK3CA E545K | 75 |
| MDA-MB-231 | Breast Adenocarcinoma | Low | BRAF G464V | > 10,000 |
| U-87 MG | Glioblastoma | High | PTEN null | 50 |
Troubleshooting Guide
Problem: I am observing inconsistent IC₅₀ values for this compound between experiments.
Inconsistent results with kinase inhibitors are a common challenge.[3][4] This variability can stem from several factors related to the compound itself, the experimental protocol, or the biological system.[5] The following guide addresses the most common causes and provides solutions.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Compound Integrity and Handling
-
Question: Could my handling of this compound be the issue?
-
Answer: Yes. Small molecule inhibitors can be sensitive to storage conditions.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO.[6] Aliquot this stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed culture medium immediately before adding to cells.
-
Cell Line Health and Consistency
-
Question: My cells look healthy, but could they be the source of variability?
-
Answer: Absolutely. The physiological state of your cells is critical.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.
-
Mycoplasma Contamination: This common, often invisible contamination can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma.
-
Seeding Density: Ensure that cells are seeded at the same density across all wells and experiments. Over-confluent or under-confluent cells will respond differently to treatment.
-
Assay Protocol Standardization
-
Question: I follow the same protocol every time. What could I be missing?
-
Answer: Minor, unintentional variations in protocol execution can lead to significant differences in results.
-
Incubation Time: The duration of compound exposure is a critical variable. Ensure that incubation times are precisely controlled and consistent across all experiments (e.g., 48 or 72 hours).[7]
-
Vehicle Control: The final concentration of DMSO should be consistent across all wells, including the vehicle control, and should not exceed a non-toxic level (typically <0.5%).
-
Reagent Addition: For viability assays like MTT or CCK-8, ensure reagents are added uniformly and that the incubation period before reading is consistent.[8]
-
Off-Target Effects
-
Question: Could the inconsistent results be due to off-target effects?
-
Answer: While this compound is selective for XYZ-1, off-target activity is a possibility, especially at higher concentrations.[9] Off-target effects can lead to unexpected or variable phenotypes.
-
Solution: To confirm that the observed phenotype is due to on-target inhibition of XYZ-1, consider the following:
-
Use a Structurally Unrelated Inhibitor: Corroborate your findings with a different inhibitor that also targets XYZ-1.[9]
-
Genetic Knockdown: Use siRNA or CRISPR to specifically knock down XYZ-1. The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.[9]
-
Dose-Response Curve: Analyze the full dose-response curve. A very steep or biphasic curve might suggest off-target activity or toxicity at higher concentrations.
-
-
Experimental Protocol: Determining this compound IC₅₀ with a CCK-8 Assay
This protocol provides a standardized method for assessing the anti-proliferative activity of this compound.
Materials:
-
This compound (10 mM stock in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "medium only" blank.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Return the plate to the incubator and incubate for a consistent period (e.g., 72 hours).
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C, until the color in the control wells changes to a sufficient orange.
-
Gently tap the plate to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
References
- 1. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dojindo.com [dojindo.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing CBB1007 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of CBB1007 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it show toxicity in normal cells?
A1: this compound is a potent small molecule inhibitor of the novel kinase, "Kinase X," a critical component of the "Pro-Growth Signaling Pathway." While this pathway is often hyperactivated in various cancer types, it also plays a role in the normal physiological functions of healthy cells. The toxicity observed in normal cells can stem from several factors, including:
-
On-target toxicity: Inhibition of Kinase X in normal cells can disrupt essential cellular processes, leading to cytotoxicity.
-
Off-target effects: this compound may interact with other structurally related kinases or proteins, causing unintended cellular damage.[1]
-
High concentrations: Excessive concentrations of this compound can lead to non-specific binding and increased cell death.[1]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The ideal concentration of this compound should be empirically determined for each cell line. A dose-response experiment is crucial to identify a therapeutic window where this compound is effective against cancer cells while minimally impacting normal cells. It is recommended to test a broad range of concentrations.[1]
Q3: My normal control cell line is showing significant cytotoxicity at concentrations effective against cancer cells. What should I do?
A3: This is a common challenge. Here are a few troubleshooting steps:
-
Verify Target Expression: Confirm the expression levels of Kinase X in both your cancer and normal cell lines via Western blot or qRT-PCR. Some normal cell lines may have unexpectedly high expression of the target protein.
-
Optimize Treatment Duration: A time-course experiment can help determine if a shorter exposure to this compound can achieve the desired effect in cancer cells with reduced toxicity in normal cells.
-
Consider an Alternative Normal Cell Line: If your current normal cell line is particularly sensitive, consider using a different, well-characterized line from the same tissue of origin that may have lower target expression or a less sensitive phenotype.[2]
-
Combination Therapy: Investigate the possibility of combining a lower dose of this compound with another therapeutic agent that has a different mechanism of action. This can enhance the anti-cancer effect while minimizing the toxicity of this compound.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Normal Cells at Recommended IC50 for Cancer Cells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high | Perform a dose-response curve with a wide range of this compound concentrations on both cancer and normal cell lines. | Identification of a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells. |
| Prolonged exposure to the inhibitor | Conduct a time-course experiment, treating cells for shorter durations (e.g., 6, 12, 24, 48 hours). | Determination of the minimum exposure time required for efficacy in cancer cells, which may be less toxic to normal cells. |
| Solvent (DMSO) toxicity | Run a vehicle-only control with the highest concentration of DMSO used in the experiment. | If the vehicle control shows toxicity, the DMSO concentration should be lowered (ideally to ≤ 0.1%). |
| High target (Kinase X) expression in the "normal" cell line | Perform a Western blot to compare Kinase X protein levels between the normal and cancer cell lines. | If the normal cell line has high Kinase X expression, consider using an alternative normal cell line with lower expression. |
| Off-target effects | If available, test a structurally different inhibitor of Kinase X to see if it produces a similar toxic effect.[3] | If the alternative inhibitor is less toxic, it suggests the toxicity of this compound may be due to off-target effects. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h | Maximum Tolerated Concentration (MTC) in Normal Cells (µM) |
| Cancer Line A | Lung Carcinoma | 1.5 | N/A |
| Cancer Line B | Breast Adenocarcinoma | 2.1 | N/A |
| Normal Line 1 | Normal Lung Fibroblasts | 15.2 | 5.0 |
| Normal Line 2 | Normal Breast Epithelial | 18.5 | 7.5 |
IC50: The concentration of this compound that inhibits cell growth by 50%. MTC: The highest concentration that results in ≥ 90% cell viability.
Table 2: Time-Dependent Cytotoxicity of this compound (5 µM) in Normal Lung Fibroblasts
| Treatment Duration (hours) | Cell Viability (%) |
| 6 | 98 ± 2.1 |
| 12 | 95 ± 3.4 |
| 24 | 85 ± 4.5 |
| 48 | 65 ± 5.2 |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for Kinase X Expression
-
Cell Lysis: Lyse the cancer and normal cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Kinase X overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the relative expression of Kinase X between cell lines.
Visualizations
Caption: this compound inhibits Kinase X, a key protein in a pro-growth signaling pathway.
Caption: A workflow for systematically troubleshooting and minimizing this compound toxicity.
Caption: Decision tree for troubleshooting unexpected this compound toxicity in normal cells.
References
Technical Support Center: CBB1007 and H3K4me2 Regulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals who are not observing the expected increase in histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) following treatment with CBB1007.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on H3K4me2 levels?
Based on its presumed mechanism of action as a modulator of histone-modifying enzymes, this compound is expected to lead to an increase in the levels of H3K4me2. This could be through the direct inhibition of a histone demethylase that targets H3K4me2 or through indirect mechanisms, such as the inhibition of other histone modifiers that influence the H3K4me2 state. The lack of an observed increase suggests a potential issue with the experimental setup, the compound itself, or the cellular context.
Q2: My H3K4me2 levels are not increasing after this compound treatment. What are the possible reasons?
There are several potential reasons for not observing the expected increase in H3K4me2. These can be broadly categorized into three areas:
-
Compound-related issues:
-
Compound inactivity: The compound may have degraded due to improper storage or handling.
-
Incorrect concentration: The concentration of this compound used may be suboptimal for inducing the desired epigenetic change.
-
Cell permeability: The compound may not be effectively entering the cells.
-
-
Experimental procedure issues:
-
Suboptimal treatment duration: The incubation time with this compound may be too short or too long to observe the peak H3K4me2 increase.
-
Technical errors in detection assays: Problems with Chromatin Immunoprecipitation (ChIP) or Western Blotting can lead to inaccurate results.[1][2][3][4][5][6][7]
-
Cell line specific effects: The cellular context, including the expression levels of relevant enzymes and the baseline epigenetic landscape, can influence the response to this compound.
-
-
Biological complexity:
-
Crosstalk with other histone modifications: The regulation of H3K4me2 is complex and involves interplay with other histone marks, such as H3K27 acetylation.[1][8][9][10] The cellular environment might have compensatory mechanisms that mask the effect of this compound.
-
Cell cycle-dependent effects: Histone modifications can vary throughout the cell cycle. If the cell population is not synchronized, changes in H3K4me2 may be difficult to detect.
-
Q3: How can I verify that this compound is active and entering the cells?
To confirm the activity of this compound, you can perform a dose-response and time-course experiment. Additionally, if the direct molecular target of this compound is known and has a measurable activity (e.g., enzymatic activity), you can perform an in vitro assay to confirm its inhibitory effect. To verify cell permeability and target engagement in cells, a cellular thermal shift assay (CETSA) can be employed.
Troubleshooting Guides
Chromatin Immunoprecipitation (ChIP)
Problem: No significant increase in H3K4me2 enrichment at target gene promoters after this compound treatment.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Use a lysis buffer optimized for your cell type. Ensure complete cell disruption by microscopic examination. |
| Suboptimal Chromatin Shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments primarily in the 200-1000 bp range.[11] Verify fragment size by agarose (B213101) gel electrophoresis. |
| Ineffective Immunoprecipitation | Use a ChIP-validated H3K4me2 antibody. Optimize the antibody concentration and incubation time.[11] Include positive (histone H3) and negative (IgG) control antibodies. |
| Poor DNA Recovery | Ensure complete reversal of cross-links and efficient DNA purification. Use carrier molecules like glycogen (B147801) during precipitation to improve yield.[3] |
| Inappropriate Primer Design for qPCR | Design primers that amplify a 100-200 bp region of a known target gene promoter. Validate primer efficiency with a standard curve of input DNA. |
Western Blotting
Problem: No detectable increase in global H3K4me2 levels after this compound treatment.
| Potential Cause | Recommended Solution |
| Low Protein Yield from Histone Extraction | Use a histone extraction protocol optimized for your cell type. Quantify protein concentration before loading. |
| Inefficient Protein Transfer | Optimize transfer time and voltage based on the molecular weight of histones. Use a PVDF membrane, which has a higher binding capacity for proteins.[4][6] |
| Suboptimal Antibody Concentrations | Titrate the primary H3K4me2 antibody and the secondary antibody to find the optimal dilutions that maximize signal and minimize background.[2] |
| High Background Noise | Optimize the blocking step by trying different blocking agents (e.g., non-fat dry milk, BSA) and increasing the blocking time.[4] Ensure thorough washing steps. |
| Inconsistent Loading | Use a loading control specific to histones, such as total Histone H3, to normalize for any variations in sample loading. |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cell Treatment and Cross-linking:
-
Treat cells with the desired concentration of this compound for the optimized duration.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to the desired fragment size using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K4me2 antibody, a positive control antibody (e.g., anti-H3), and a negative control antibody (e.g., normal IgG) overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of target genes.
-
Analyze the data as a percentage of input.
-
Western Blotting Protocol for Histone Modifications
-
Histone Extraction:
-
Treat cells with this compound.
-
Isolate nuclei from the cells.
-
Extract histones using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the histone proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with a primary antibody against H3K4me2 and a loading control antibody (e.g., anti-Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the Histone H3 signal.
-
Visualizations
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical mechanism of this compound leading to an increase in H3K4me2.
ChIP Experimental Workflow
Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP).
Western Blot Experimental Workflow
Caption: Key steps in the Western Blotting workflow for histone modifications.
References
- 1. Investigating crosstalk between H3K27 acetylation and H3K4 trimethylation in CRISPR/dCas-based epigenome editing and gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Histone hyperacetylation up-regulates protein kinase Cδ in dopaminergic neurons to induce cell death: relevance to epigenetic mechanisms of neurodegeneration in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferases: challenges in targeting bi-substrate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ING4 mediates crosstalk between histone H3 K4 trimethylation and H3 acetylation to attenuate cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Adjusting CBB1007 dosage for different cell densities
A Note on CBB1007: Information regarding a specific molecule designated "this compound" is not publicly available. The following technical support guide is a template designed to assist researchers, scientists, and drug development professionals in addressing common challenges when adjusting the dosage of a hypothetical compound, herein referred to as "Compound X," for different cell densities. This guide can be adapted for your specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: My results with Compound X are inconsistent when I use different cell seeding densities. Why is this happening?
A1: Inconsistent results at varying cell densities are a common issue. Several factors can contribute to this:
-
Altered Compound Availability: At higher cell densities, more cells are competing for the same amount of Compound X, which can lead to a lower effective concentration per cell.
-
Changes in Cell Behavior: Cell density can influence cell proliferation rates, metabolic activity, and signaling pathways. These changes can alter the cells' sensitivity to Compound X.
-
Nutrient Depletion and Waste Accumulation: High-density cultures can experience rapid nutrient depletion and accumulation of toxic byproducts, which can affect cell health and their response to treatment.
Q2: How do I determine the optimal concentration of Compound X for my experiments?
A2: The optimal concentration of Compound X should be determined empirically for each cell line and seeding density. A standard approach is to perform a dose-response curve. This involves treating your cells with a range of Compound X concentrations and measuring a relevant biological endpoint (e.g., cell viability, proliferation, or a specific biomarker). The optimal concentration will be the one that gives a robust and reproducible effect with minimal off-target toxicity.
Q3: Should I adjust the concentration of Compound X if I change the cell seeding density?
A3: Yes, it is highly recommended to re-optimize the concentration of Compound X if you significantly change your cell seeding density. As a general rule, higher cell densities may require a higher concentration of Compound X to achieve the same biological effect. We recommend performing a new dose-response experiment whenever you modify your cell density.
Q4: What is the best way to normalize my results to account for differences in cell number at the time of analysis?
A4: Normalizing your results is crucial for accurate interpretation. Here are a few common methods:
-
Pre-treatment Cell Count: Seed a parallel plate and count the cells at the time of treatment to get a baseline cell number.
-
Post-treatment Normalization: After your experimental endpoint is measured, you can lyse the cells and quantify total protein (e.g., using a BCA assay) or DNA (e.g., using a fluorescent dye) to normalize your results to the total cell mass.
-
Live-Cell Imaging: If available, live-cell imaging can be used to monitor cell proliferation throughout the experiment, allowing for normalization to cell number at any given time point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure proper cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| No observable effect of Compound X | Concentration is too low for the cell density | Perform a dose-response curve with a wider range of concentrations. Consider increasing the highest concentration tested. |
| Compound X is inactive | Verify the integrity and proper storage of your Compound X stock solution. | |
| High levels of cell death in control wells | High cell density leading to nutrient depletion | Optimize your seeding density to ensure cells remain healthy throughout the experiment. Consider changing the media more frequently. |
| Contamination | Regularly check your cell cultures for signs of contamination. |
Experimental Protocols
Protocol: Determining Optimal Dosage of Compound X at Different Cell Densities
This protocol outlines a general method for determining the optimal dosage of Compound X using a cell viability assay (e.g., MTT, resazurin).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound X stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed cells in a 96-well plate at three different densities (e.g., low, medium, and high). It is recommended to perform a preliminary experiment to determine the optimal seeding densities for your cell line to ensure they do not become over-confluent during the experiment.
-
Include wells with media only as a background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound X Treatment:
-
Prepare a serial dilution of Compound X in complete cell culture medium. A typical dose-response experiment might include 8-12 concentrations.
-
Include a vehicle control (the solvent used to dissolve Compound X) at the same final concentration as in the treated wells.
-
Carefully remove the old media from the cells and add the media containing the different concentrations of Compound X.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only wells) from all other readings.
-
Normalize the data to the vehicle control for each cell density.
-
Plot the normalized cell viability as a function of Compound X concentration for each seeding density.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each density to determine the optimal dosage.
-
Visualizations
Caption: Workflow for Dosage Optimization at Different Cell Densities.
Technical Support Center: CBB1007 and Potential Enzymatic Assay Interference
This technical support center is designed for researchers, scientists, and drug development professionals who are using the small molecule inhibitor CBB1007 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential interference of this compound with other enzymatic assays, ensuring the accuracy and reliability of your experimental results.
Initial Note on this compound's Target: Publicly available information indicates that this compound trihydrochloride is a cell-permeable, potent, and reversible substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with a reported IC50 of 5.27 µM[1]. This guide is based on the properties of this compound as an LSD1 inhibitor and general principles of small molecule interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is LSD1 and what is its enzymatic function?
A1: Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. Its primary function is to remove methyl groups from mono- and di-methylated lysine (B10760008) residues on histone tails (specifically H3K4 and H3K9). This demethylation activity can lead to either repression or activation of gene transcription, depending on the cellular context.
Q2: How does this compound inhibit LSD1?
A2: this compound is a substrate-competitive inhibitor of LSD1[1]. This means it binds to the active site of the LSD1 enzyme, competing with the histone substrate. By occupying the active site, this compound prevents the demethylation of histones.
Q3: What are the common mechanisms by which a small molecule like this compound can interfere with other enzymatic assays?
A3: Small molecules can interfere with biochemical assays through various mechanisms, which can lead to false-positive or false-negative results. It is important to be aware of these potential artifacts.[2] Common interference mechanisms include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths used in a fluorescence-based assay, leading to a false positive signal.[2]
-
Fluorescence Quenching: The compound might absorb the light emitted by a fluorophore in the assay, resulting in a false negative signal.[2]
-
Colored Compounds: In absorbance-based assays, a colored compound can interfere with the optical density measurement.[2]
-
-
Chemical Reactivity: The compound may react with assay components, such as the enzyme, substrate, or detection reagents.[2]
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes by sequestering them.[2]
-
Chelation: The compound could chelate metal ions that are essential for the activity of certain enzymes.[2]
Q4: Which types of enzymatic assays are more susceptible to interference?
A4: While any assay can be subject to interference, some formats are more prone to artifacts from small molecules:
-
Fluorescence-Based Assays: These are susceptible to interference from autofluorescent compounds or compounds that quench fluorescence.
-
Luciferase-Based Reporter Assays: Small molecules can directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the intended biological pathway being studied.[3][4]
-
Assays Using Redox-Active Dyes: Compounds with inherent redox activity can interfere with the colorimetric or fluorometric readouts of these assays.
Troubleshooting Guides
Problem 1: Unexpected Results in an LSD1 Enzymatic Assay
If you are observing unexpected results in your LSD1 enzymatic assay when using this compound, consider the following troubleshooting steps.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected IC50 | Incorrect this compound concentration, degraded compound, or assay conditions affecting compound activity. | 1. Confirm the concentration of your this compound stock solution. 2. Use a fresh aliquot of the compound. 3. Verify the assay buffer components and pH. |
| No inhibition observed | Inactive compound, incorrect assay setup, or substrate concentration is too high. | 1. Test a known LSD1 inhibitor as a positive control. 2. Review the experimental protocol to ensure all components were added correctly. 3. Determine the Km of your substrate and use a concentration at or near the Km for competitive inhibition studies. |
| High variability between replicates | Pipetting errors, improper mixing, or compound precipitation. | 1. Use calibrated pipettes and ensure proper mixing of all reagents. 2. Visually inspect the wells for any signs of compound precipitation. 3. If precipitation is observed, assess the solubility of this compound in your assay buffer. |
Experimental Protocol: In Vitro LSD1 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on LSD1.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound (serial dilutions)
-
Detection Reagent (e.g., an HRP-conjugated antibody specific for H3K4me1 and a chemiluminescent substrate)
-
-
Procedure:
-
Add 5 µL of serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of LSD1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and proceed with the detection method as per the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Problem 2: Suspected Interference in a Secondary Enzymatic Assay
If you have identified this compound as a "hit" in a primary screen and want to rule out assay interference in a secondary enzymatic assay (e.g., a luciferase reporter assay), follow this guide.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inhibition in a luciferase reporter assay | This compound may be directly inhibiting the luciferase enzyme. | 1. Perform a luciferase counter-screen with purified luciferase enzyme. 2. If this compound inhibits the purified enzyme, the results from the reporter assay are likely due to an artifact. |
| Inhibition in a fluorescence-based assay | This compound may be autofluorescent or quenching the fluorescent signal. | 1. Run a spectral scan of this compound to determine its excitation and emission profile. 2. Test for interference by adding this compound to wells containing only the assay buffer and the fluorescent probe (no enzyme). |
| Non-specific inhibition in multiple, unrelated assays | This compound may be forming colloidal aggregates at the tested concentrations. | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant reduction in inhibition suggests aggregation. 2. Perform the assay at different enzyme concentrations. Aggregating inhibitors often show a steep dose-response curve that is sensitive to enzyme concentration. |
Experimental Protocol: Luciferase Counter-Screen Assay
This protocol is designed to test if this compound directly inhibits the firefly luciferase enzyme.
-
Reagents:
-
Purified firefly luciferase enzyme
-
Luciferase Assay Buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)
-
Luciferin (B1168401) substrate
-
ATP
-
This compound (serial dilutions)
-
-
Procedure:
-
Add 5 µL of serially diluted this compound or vehicle control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of purified firefly luciferase enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 15 µL of a solution containing luciferin and ATP.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition relative to the vehicle control.
-
Visualizations
Caption: Mechanism of LSD1 Inhibition by this compound.
Caption: Troubleshooting Workflow for Suspected Assay Interference.
References
Validation & Comparative
Validating Target Engagement In Situ: A Comparative Guide for Novel Compounds
For researchers, scientists, and drug development professionals, confirming that a novel compound reaches and interacts with its intended target within a complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating in situ target engagement, using a hypothetical novel compound, "CBB1007," as a case study. We will delve into the principles, protocols, and data interpretation of leading techniques, offering a framework for selecting the most appropriate assay for your research needs.
The Challenge of Demonstrating Target Engagement
A significant portion of drug candidates fail in clinical trials due to a lack of efficacy.[1] This often stems from an inability to confirm that the drug effectively engages its target in a physiologically relevant setting.[1][2] Therefore, robust and reliable methods for measuring in situ target engagement are paramount for validating the mechanism of action and guiding the optimization of lead compounds.
Comparative Analysis of In Situ Target Engagement Assays
Several powerful techniques have been developed to quantify the interaction between a compound and its target within intact cells or even tissues. The choice of assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and a generic label-free mass spectrometry approach.
| Assay | Principle | Advantages | Limitations | Throughput | Reagent Requirements |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][3][4] | Label-free for the compound and target protein; applicable to endogenous proteins; can be adapted for high-content imaging.[1][2][3] | Requires a target-specific antibody for detection (e.g., Western blot, ELISA); can be labor-intensive for large screens.[5] | Low to Medium | High-quality, specific antibody against the target protein. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a target-NanoLuc® luciferase fusion protein by the test compound reduces BRET signal.[6][7] | High sensitivity and broad dynamic range; amenable to kinetic measurements (residence time); suitable for high-throughput screening.[6][7] | Requires genetic modification of cells to express the target-NanoLuc® fusion; potential for artifacts from protein overexpression or tagging.[4] | High | Cell line expressing the target-NanoLuc® fusion protein and a specific fluorescent tracer. |
| Label-Free Mass Spectrometry (LFQ-MS) | Measures changes in protein solubility and thermal stability across the proteome after compound treatment and heat shock. | Unbiased, proteome-wide assessment of on- and off-target effects. | Technically complex; lower throughput compared to plate-based assays; requires sophisticated instrumentation and bioinformatics expertise. | Low | None (beyond cell lines and compound). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Workflow
The CETSA protocol involves treating cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[1][2]
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or a vehicle control for a specified time.
-
Heat Challenge: Heat the cells at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal dose-response analysis.
-
Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Analyze the soluble fraction by Western blot or ELISA using an antibody specific to the target of this compound.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature (melt curve) or compound concentration (isothermal dose-response curve). A shift in the curve indicates target engagement.
NanoBRET™ Target Engagement Assay Workflow
This assay relies on energy transfer between a luciferase-tagged target and a fluorescent tracer in live cells.
-
Cell Preparation: Seed cells engineered to express the target protein fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add a titration of this compound to the cells, followed by the addition of a specific fluorescent tracer at a fixed concentration.
-
Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.
Logical Framework for Assay Selection
The choice of an appropriate target engagement assay is a critical decision in preclinical drug discovery.[8] This decision can be guided by several factors, including the stage of the project and the specific questions being addressed.
Conclusion
Validating the in situ target engagement of novel compounds like this compound is a non-trivial but essential undertaking in drug discovery. Techniques such as CETSA® and NanoBRET™ offer robust and distinct advantages for confirming target binding within the cellular environment. By carefully considering the principles, protocols, and respective strengths and weaknesses of each method, researchers can select the most suitable approach to generate high-quality, physiologically relevant data to drive their drug discovery programs forward. The increasing emphasis on biomarker-driven drug development further underscores the importance of reliable target engagement assays to bridge the gap between preclinical research and clinical outcomes.[3][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CBB1007 and Tranylcypromine: Potency, Selectivity, and Cellular Effects
In the landscape of epigenetic modulators, the histone demethylase LSD1 (Lysine-Specific Demethylase 1) has emerged as a critical target for therapeutic intervention, particularly in oncology. This guide provides a detailed comparative study of two notable LSD1 inhibitors: CBB1007, a selective and reversible agent, and tranylcypromine (B92988), a well-established antidepressant with known off-target effects on LSD1. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Executive Summary
This compound and tranylcypromine, while both exhibiting inhibitory activity against LSD1, possess fundamentally different pharmacological profiles. This compound is characterized by its reversible and selective inhibition of LSD1. In contrast, tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B) that also potently inhibits LSD1. This distinction in selectivity and mechanism of action has significant implications for their potential therapeutic applications and side-effect profiles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and tranylcypromine, providing a clear comparison of their biochemical potency and cellular effects.
| Parameter | This compound | Tranylcypromine | Reference |
| Target(s) | LSD1 | MAO-A, MAO-B, LSD1 | [1] |
| Mechanism of Action | Reversible, selective inhibitor | Irreversible, non-selective inhibitor | [1][2] |
| IC50 (LSD1) | 5.27 µM (human) | < 2 µM; 20.7 µM | [1][2][3] |
| IC50 (MAO-A) | Not reported to be active | 2.3 µM | |
| IC50 (MAO-B) | Not reported to be active | 0.95 µM | |
| Selectivity | Selective for LSD1 over LSD2 and JARID1A | Non-selective | [1] |
Table 1: Biochemical Activity and Selectivity Profile
| Cellular Effect | This compound | Tranylcypromine | Reference |
| Effect on Pluripotent Tumor Cells | Significantly inhibits growth of F9 teratocarcinoma cells | Antiproliferative effects on various cancer cell lines | [1] |
| Effect on Non-Pluripotent/Normal Cells | Minimal effect | Effects on normal cells are a known clinical consideration (e.g., tyramine (B21549) pressor response) | [1] |
Table 2: Cellular Effects
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments.
In Vitro LSD1 Demethylase Activity Assay
This assay is fundamental to determining the inhibitory potency (IC50) of compounds against LSD1.
Principle: The enzymatic activity of LSD1 is measured by detecting the demethylation of a histone H3 lysine (B10760008) 4 (H3K4) substrate. This can be achieved through various methods, including colorimetric and fluorometric detection of byproducts like hydrogen peroxide or direct measurement of the demethylated product using specific antibodies.[4][5]
Protocol Outline (Antibody-based detection):
-
Coating: A di-methylated histone H3K4 (H3K4me2) substrate is coated onto microplate wells.[4]
-
Enzyme Reaction: Recombinant human LSD1 enzyme is added to the wells in the presence of varying concentrations of the inhibitor (this compound or tranylcypromine).
-
Incubation: The plate is incubated to allow the demethylation reaction to proceed.
-
Detection: A specific antibody that recognizes the demethylated product (H3K4me1 or H3K4me0) is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).[4]
-
Signal Generation: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the LSD1 activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation/Viability Assay
These assays determine the effect of the inhibitors on the growth and viability of cell lines.
Principle: The number of viable cells in a culture is quantified after treatment with the test compound. Common methods include the MTT assay, which measures metabolic activity, and the CCK-8 assay.[6][7]
Protocol Outline (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., F9 teratocarcinoma cells for this compound) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or tranylcypromine for a specified duration (e.g., 30 hours for this compound on F9 cells).[1]
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[7]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values can be determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity. The following diagrams, generated using Graphviz, illustrate the LSD1 signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: LSD1 demethylates H3K4me2, leading to gene repression. Both this compound and tranylcypromine inhibit this process.
Caption: Workflow for the comparative evaluation of this compound and tranylcypromine.
Conclusion
This comparative guide highlights the distinct profiles of this compound and tranylcypromine. This compound presents itself as a selective and reversible tool for probing the function of LSD1 with potentially fewer off-target effects. Its preferential activity against pluripotent tumor cells suggests a targeted therapeutic strategy. Tranylcypromine, while a potent LSD1 inhibitor, carries the complexity of irreversible and non-selective inhibition of MAO enzymes, which is a critical consideration for its clinical application beyond its established use as an antidepressant. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal, with this compound offering a more targeted approach for LSD1-specific investigations and tranylcypromine representing a broader-acting agent with a long history of clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 6. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
Confirming CBB1007-induced gene expression changes by qPCR
Introduction to CBB1007 and Gene Expression Validation
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. Preliminary high-throughput screening, such as RNA-sequencing (RNA-Seq), has suggested that this compound modulates the expression of key genes involved in apoptosis and cell cycle regulation in cancer cell lines. Specifically, initial data indicates an upregulation of the tumor suppressor gene TP53 and a downregulation of the anti-apoptotic gene BCL2.
To advance the development of this compound, it is imperative to validate these initial findings using a targeted and quantitative method. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a widely accepted and robust technique for this purpose. This guide provides a detailed comparison of qPCR with other validation methods and presents a comprehensive protocol for confirming the effects of this compound on TP53 and BCL2 gene expression.
Quantitative Data Summary: RNA-Seq vs. qPCR
The following table summarizes the hypothetical fold changes in gene expression observed from an initial RNA-Seq experiment and the subsequent validation using qPCR. The data demonstrates a high degree of concordance between the two methods, strengthening the evidence for this compound's mechanism of action.
| Gene | RNA-Seq Fold Change (this compound vs. Vehicle) | qPCR Fold Change (this compound vs. Vehicle) |
| TP53 | 4.2 | 3.9 ± 0.4 |
| BCL2 | -2.5 | -2.8 ± 0.3 |
| GAPDH (Housekeeping) | 1.0 | 1.0 ± 0.1 |
Data are represented as mean ± standard deviation for qPCR results from three independent experiments.
Experimental Protocol: qPCR Validation
A detailed methodology for confirming this compound-induced gene expression changes is provided below.
Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma cell line, HCT116.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (10 µM) or a vehicle control (0.1% DMSO). Cells are incubated for 24 hours prior to RNA extraction.
RNA Extraction and Quantification
-
Total RNA is extracted from the HCT116 cells using a TRIzol-based reagent or a commercial RNA extraction kit following the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.0 are considered indicative of high-purity RNA.
-
RNA integrity is assessed by running an aliquot on a 1% agarose (B213101) gel to visualize the 28S and 18S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction is typically carried out in a thermal cycler with the following conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
qPCR Primer Design
-
Primers for TP53, BCL2, and the housekeeping gene GAPDH are designed using a primer design tool (e.g., Primer-BLAST) to span exon-exon junctions to prevent amplification of genomic DNA.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TP53 | GGGACAGCCAAGTCTGTGACTT | TCTGGGGAGAGGAGCTGGTGTT |
| BCL2 | GATGACTGAGTACCTGAACCGGCA | GGCAGGCTGAGCAGGGTCTTCA |
| GAPDH | AATCCCATCACCATCTTCCAGG | GAGCCCCAGCCTTCTCCATG |
qPCR Reaction and Thermal Cycling
-
The qPCR reaction is prepared using a SYBR Green-based qPCR master mix, cDNA template, and forward and reverse primers.
-
A typical reaction mixture includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
The reaction is performed in a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis is performed to ensure the specificity of the amplified product.
-
Data Analysis
-
The relative quantification of gene expression is determined using the Delta-Delta Ct (ΔΔCt) method.
-
The Ct values for the target genes (TP53, BCL2) are normalized to the Ct value of the housekeeping gene (GAPDH) to obtain the ΔCt.
-
The ΔΔCt is calculated by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Comparison of Gene Expression Validation Methods
While qPCR is a gold standard for gene expression validation, other methods can also be employed. The table below compares qPCR with alternative techniques.
| Method | Principle | Advantages | Disadvantages |
| qPCR | Amplification of cDNA with fluorescence detection | High sensitivity, high throughput, wide dynamic range, cost-effective | Indirect detection, requires careful primer design and normalization |
| Northern Blotting | Separation of RNA by size and detection with a labeled probe | Direct detection of RNA, provides size information | Low sensitivity, labor-intensive, requires large amounts of RNA |
| Digital PCR (dPCR) | Partitioning of the sample into thousands of individual reactions | Absolute quantification without a standard curve, high precision | Higher cost per sample, lower throughput than qPCR |
| Western Blotting | Separation of proteins by size and detection with antibodies | Validates changes at the protein level, provides size information | Semi-quantitative, dependent on antibody quality, labor-intensive |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for qPCR validation.
CBB1007: A Comparative Selectivity Analysis Against Other KDM1A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the KDM1A inhibitor CBB1007, focusing on its selectivity profile in relation to other prominent KDM1A inhibitors. The information is intended to assist researchers in making informed decisions for their specific experimental needs.
Introduction to KDM1A and Its Inhibition
Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its involvement in the regulation of gene expression has implicated it in various physiological and pathological processes, including cancer development and progression. Consequently, KDM1A has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors.
The selectivity of these inhibitors is a crucial parameter, as off-target effects, particularly against closely related monoamine oxidases (MAO-A and MAO-B) and the KDM1A homolog KDM1B (LSD2), can lead to undesirable side effects. This guide focuses on the selectivity of this compound, a reversible KDM1A inhibitor, in comparison to other well-characterized KDM1A inhibitors.
Comparative Selectivity of KDM1A Inhibitors
The following table summarizes the reported IC50 values for this compound and a selection of other KDM1A inhibitors against KDM1A, KDM1B, MAO-A, and MAO-B. It is important to note that these values have been compiled from various sources, and direct comparisons may be limited due to potential variations in experimental conditions.
| Inhibitor | Type | KDM1A IC50 (µM) | KDM1B IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Notes |
| This compound | Reversible | 5.27 | >100 | ND | ND | Selective for KDM1A over KDM1B. |
| ORY-1001 (Iadademstat) | Irreversible | <0.02 | >100 | >100 | >100 | Highly selective for KDM1A over KDM1B and MAOs.[1][2] |
| GSK2879552 | Irreversible | 0.016 (Ki) | >100 | >100 | >100 | Highly selective for KDM1A. |
| SP-2509 | Reversible | 0.013 | >300 | >300 | >300 | Highly selective for KDM1A over MAOs.[1] |
| Tranylcypromine (TCP) | Irreversible | ~7.8 | ND | ~2.84 | ~0.73 | Non-selective, potent MAO inhibitor. |
| Phenelzine | Irreversible | ND | ND | Potent Inhibitor | Potent Inhibitor | Non-selective MAO inhibitor.[1] |
ND: Not Determined
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical drug development. A common method to assess the potency and selectivity of KDM1A inhibitors is through in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50).
General Protocol for KDM1A Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for determining the IC50 of a test compound against KDM1A using HTRF technology.
Materials:
-
Recombinant human KDM1A/CoRest complex
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
Europium cryptate-labeled anti-histone antibody (e.g., anti-H3K4me0)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (e.g., this compound) and control inhibitors
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme Reaction:
-
Add 2 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of KDM1A enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the demethylation reaction by adding 4 µL of the biotinylated histone H3 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Selectivity Assays: To determine the selectivity of the inhibitors, similar enzymatic assays are performed using recombinant KDM1B, MAO-A, and MAO-B enzymes with their respective substrates.
KDM1A Signaling Pathways
KDM1A is a key transcriptional co-regulator involved in multiple signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of KDM1A inhibitors.
Caption: KDM1A's role in key oncogenic signaling pathways.
This diagram illustrates how KDM1A, often in complex with CoREST and HDACs, influences the Wnt/β-catenin, E2F1, and Notch signaling pathways to promote cancer cell proliferation, maintain stemness, and block differentiation. This compound acts by inhibiting the enzymatic activity of KDM1A, thereby disrupting these oncogenic processes.
Conclusion
This compound is a selective, reversible inhibitor of KDM1A. While direct comparative studies are limited, available data suggests it possesses favorable selectivity against the closely related KDM1B. For researchers investigating the role of KDM1A in various biological contexts, particularly where reversible inhibition is desired, this compound presents a valuable tool. However, for applications requiring maximal potency and irreversible inhibition, other compounds such as ORY-1001 might be more suitable. The choice of inhibitor should be guided by the specific experimental goals, considering the trade-offs between reversibility, potency, and the selectivity profile. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of the selectivity of this compound and other KDM1A inhibitors.
References
Unveiling the Nuances of LSD1 Inhibition: A Comparative Analysis of CBB1007 and LSD1 Knockout
A deep dive into the functional consequences of inhibiting the lysine-specific demethylase 1 (LSD1), this guide provides a comparative analysis of the small molecule inhibitor CBB1007 and genetic knockout of LSD1. We dissect experimental data to illuminate the similarities and distinctions between chemical and genetic perturbation of this key epigenetic regulator, offering researchers a comprehensive resource for experimental design and data interpretation.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a critical enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby playing a pivotal role in the regulation of gene expression. Its involvement in cellular differentiation, pluripotency, and cancer has made it an attractive therapeutic target. This guide cross-validates the effects of a reversible and selective LSD1 inhibitor, this compound, with the genetic approach of LSD1 knockout, providing a framework for understanding their convergent and divergent biological outcomes.
Quantitative Comparison of this compound and LSD1 Knockout Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound and LSD1 knockout on key cellular and molecular parameters.
Table 1: Effects on Histone Methylation
| Parameter | This compound Treatment | LSD1 Knockout/Knockdown | Cell System(s) | Reference(s) |
| H3K4me2 Levels | Increased with increasing doses of this compound.[1][2][3] | Increased H3K4me1 and H3K4me2 on hematopoietic stem and progenitor cell genes. | hESCs, Hematopoietic Stem and Progenitor Cells | [1][2][3][4] |
| H3K9me2 Levels | No detectable effect on di-methylated H3K9.[1] | LSD1 can demethylate H3K9me1/me2 to activate transcription. | General | [1][5] |
Table 2: Effects on Gene Expression
| Gene(s) | This compound Treatment | LSD1 Knockout/Knockdown | Cell System(s) | Reference(s) |
| Adipocyte Markers (PPARγ-2, C/EBPα) | Upregulated in hESCs during adipogenesis.[1][6] | Increased PPARγ expression in some mouse cell models.[3] | hESCs, Mouse cells | [1][3][6] |
| Differentiation-related genes (CHRM4, SCN3A, FOXA2) | Activated expression in F9 cells.[1][7] | LSD1 represses hematopoietic stem and progenitor cell signatures.[4] | F9 cells, Hematopoietic Stem Cells | [1][4][7] |
| Pluripotency Markers (Oct4, Nanog) | Not explicitly detailed. | Maintained in Lsd1 knockout mouse ESCs despite growth impairment.[5] | Mouse ESCs | [5] |
Table 3: Cellular and Phenotypic Outcomes
| Phenotype | This compound Treatment | LSD1 Knockout/Knockdown | Cell System(s) | Reference(s) |
| Cell Growth | Inhibits F9 cell growth.[1][6] | Severe growth impairment in Lsd1 knockout mouse ESCs.[5] | F9 cells, Mouse ESCs | [1][5][6] |
| Adipogenic Differentiation | Promotes adipogenic differentiation of hESCs.[2] | Deficient LSD1 impairs adipogenesis in mouse cells, but inhibition enhances it in human ESCs.[3] | hESCs, Mouse cells | [2][3] |
| Hematopoietic Differentiation | Not explicitly detailed. | Required for successful differentiation of hematopoietic stem cells.[4] | Hematopoietic Stem Cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Cell Culture and this compound Treatment:
Human embryonic stem cells (hESCs) are cultured on a feeder layer of inactivated mouse embryonic fibroblasts (MEFs) and maintained in an undifferentiated state.[2] For adipogenic differentiation, hESCs are induced with a cocktail typically containing insulin, dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and rosiglitazone. This compound is added to the differentiation medium at various concentrations (e.g., 5-20 µM) for a specified duration (e.g., 14 days).[1][2]
LSD1 Knockout/Knockdown:
Genetic ablation of LSD1 can be achieved using various techniques, including CRISPR/Cas9-mediated gene deletion or conditional knockout approaches (e.g., Cre-Lox system).[4][8] For instance, in mouse hematopoietic stem cells, conditional inactivation can be achieved using Mx1Cre or VavCre drivers.[4] Knockdown of LSD1 can be performed using shRNA constructs.
Western Blotting:
To assess protein levels, cells are lysed, and protein extracts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against LSD1, histone H3, and various histone modifications (e.g., H3K4me2). A loading control, such as GAPDH, is used to ensure equal protein loading.[2][3]
Quantitative Real-Time PCR (qRT-PCR):
To measure gene expression levels, total RNA is extracted from cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for target genes (e.g., PPARγ-2, C/EBPα, FOXA2). Gene expression is typically normalized to a housekeeping gene.[7]
Visualizing the Mechanisms
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of LSD1 inhibition by this compound or knockout leading to gene activation.
Experimental Workflow for Comparing this compound and LSD1 Knockout
Caption: A generalized workflow for the comparative analysis of this compound and LSD1 knockout.
Discussion and Conclusion
The cross-validation of this compound effects with LSD1 knockout reveals both overlapping and distinct outcomes. Both interventions lead to an increase in H3K4me2 levels, a hallmark of LSD1 inhibition.[1][2][3][4] This results in the activation of differentiation-associated genes and can inhibit the growth of certain cancer cell types.[1][7]
However, discrepancies exist, particularly concerning cellular differentiation. For instance, while LSD1 inhibition by this compound promotes adipogenesis in human ESCs, LSD1 deficiency in mouse models has been reported to impair this process.[3] These differences may arise from the specific biological context, including the cell type and species, as well as potential off-target effects of the chemical inhibitor or compensatory mechanisms that may develop in knockout models.
The reversible nature of this compound allows for temporal control of LSD1 inhibition, which can be advantageous for studying dynamic cellular processes. In contrast, genetic knockout provides a more complete and sustained loss of function, which can uncover essential, non-catalytic roles of the LSD1 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Small Molecule Inhibitors for Teratocarcinoma: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of small molecule inhibitors in teratocarcinoma models, with a focus on Quercetin, YM155, and BAY-2965501. Please note that as of this publication, there is no publicly available information regarding CBB1007 in the context of teratocarcinoma.
Teratocarcinomas, a type of germ cell tumor, present a unique challenge in oncology due to their cellular heterogeneity and pluripotent nature. Small molecule inhibitors offer a promising therapeutic avenue by targeting specific signaling pathways crucial for the survival and proliferation of teratocarcinoma cells. This guide provides a comparative overview of key small molecule inhibitors that have demonstrated efficacy in preclinical models of teratocarcinoma.
Overview of Small Molecule Inhibitors
Small molecule inhibitors are low molecular weight organic compounds that can readily penetrate cell membranes to interact with intracellular targets, such as enzymes and signaling proteins. Their ability to modulate specific pathways makes them attractive candidates for targeted cancer therapy.
Comparative Efficacy and Mechanism of Action
The following table summarizes the performance of three small molecule inhibitors—Quercetin, YM155, and BAY-2965501—in teratocarcinoma and related models.
| Inhibitor | Target | Mechanism of Action | Cell Line/Model | Key Findings |
| Quercetin | Wnt/β-catenin Pathway | Inhibits β-catenin nuclear translocation, leading to downregulation of pluripotency factors (SOX2, Oct4, Nanog).[1] | Human teratocarcinoma cell line NT2/D1 | Inhibits proliferation, adhesion, and migration.[1] |
| YM155 | Survivin (BIRC5) | Suppresses the expression of the anti-apoptotic protein survivin. | Not specified for teratocarcinoma in detail, but effective in inhibiting teratoma formation from pluripotent stem cells. | Induces apoptosis in cancer cells. |
| BAY-2965501 | Diacylglycerol Kinase ζ (DGKζ) | Enhances T-cell mediated anti-tumor immunity by inhibiting DGKζ.[2][3] | F9 testicular teratoma model | Dose-dependent tumor growth inhibition; in the highest dose cohort, 9 out of 12 mice were tumor-free.[2] |
Signaling Pathways and Inhibitor Action
The signaling pathways targeted by these inhibitors are critical for teratocarcinoma cell survival and proliferation.
Quercetin and the Wnt/β-catenin Pathway
Quercetin exerts its anti-teratocarcinoma effects by disrupting the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is phosphorylated and targeted for proteasomal degradation. Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes, including key pluripotency factors. Quercetin inhibits this nuclear translocation of β-catenin.[1]
BAY-2965501 and Immune Response Modulation
BAY-2965501 is a Diacylglycerol Kinase ζ (DGKζ) inhibitor. DGKζ is a negative regulator of T-cell receptor signaling. By inhibiting DGKζ, BAY-2965501 enhances T-cell activation and effector function, leading to a more robust anti-tumor immune response against teratocarcinoma cells.[2][3]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the context of these small molecule inhibitors.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Plate teratocarcinoma cells (e.g., NT2/D1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the small molecule inhibitor (e.g., Quercetin) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of teratocarcinoma cells (e.g., F9) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the small molecule inhibitor (e.g., BAY-2965501) via an appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group receives the vehicle.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
Quercetin, YM155, and BAY-2965501 represent promising small molecule inhibitors for the treatment of teratocarcinoma, each with a distinct mechanism of action. Quercetin targets the developmental Wnt/β-catenin pathway, YM155 promotes apoptosis by inhibiting survivin, and BAY-2965501 enhances the host immune response against the tumor. The selection of a particular inhibitor for further development will depend on the specific molecular characteristics of the tumor and the desired therapeutic strategy. Further research, including head-to-head comparison studies and investigation in patient-derived models, is warranted to fully elucidate their therapeutic potential. While this compound remains an unknown entity in this context, the exploration of other novel small molecules continues to be a critical endeavor in the fight against teratocarcinoma.
References
- 1. Quercetin reduces pluripotency, migration and adhesion of human teratocarcinoma cell line NT2/D1 by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
Assessing the Specificity of CBB1007's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a comparative analysis of the biological activity of CBB1007, a known inhibitor of Lysine-specific demethylase 1 (LSD1), against other commonly used LSD1 inhibitors. The information is presented to facilitate an objective assessment of this compound's performance and to provide a framework for its application in research.
Comparative Analysis of LSD1 Inhibitors
This compound has been identified as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). To contextualize the potency of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) alongside those of other well-characterized LSD1 inhibitors.
| Compound | Type of Inhibition | Target | IC50 |
| This compound | Reversible | LSD1 | 5.27 µM[1] |
| GSK-LSD1 | Irreversible | LSD1 | 16 nM |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | 18 nM |
| SP-2509 (Seclidemstat) | Reversible | LSD1 | 13 nM |
LSD1 Signaling Pathway and Mechanism of Action
LSD1 functions as a key epigenetic regulator. It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9. The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 is linked to transcriptional activation. LSD1 is often a component of larger transcriptional repressor complexes, such as the CoREST and NuRD complexes.
The activity of LSD1 has been shown to influence several downstream signaling pathways implicated in cancer and other diseases, including the mTOR, PI3K/AKT, and Notch pathways. Furthermore, LSD1 can also demethylate non-histone proteins, such as the tumor suppressor p53, thereby modulating their activity.
Caption: LSD1 signaling pathway overview.
Experimental Protocols
To assess the inhibitory activity of this compound and other compounds against LSD1, a robust in vitro assay is required. The following protocol describes a common method for determining the IC50 of an inhibitor using a commercially available LSD1 assay kit.
In Vitro LSD1 Inhibition Assay Protocol
1. Reagent Preparation:
- Prepare a 1X LSD1 Assay Buffer by diluting the provided concentrated buffer with distilled water.
- Reconstitute the lyophilized biotinylated histone H3 peptide substrate in distilled water to the recommended concentration.
- Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1X LSD1 Assay Buffer. A typical starting concentration might be 1 mM, followed by 10-fold serial dilutions.
- Dilute the LSD1 enzyme in 1X LSD1 Assay Buffer to the specified concentration (e.g., 12.5 ng/µl). Keep the diluted enzyme on ice.
2. Assay Procedure:
- In a 96-well microplate, add the inhibitor solution to the designated "Test Sample" wells. For "Blank" and "Positive Control" wells, add the same volume of 1X LSD1 Assay Buffer containing the same final concentration of the inhibitor solvent (e.g., DMSO).
- Add the diluted LSD1 enzyme to the "Test Sample" and "Positive Control" wells. Add 1X LSD1 Assay Buffer to the "Blank" wells.
- Pre-incubate the plate at room temperature for 15-30 minutes with slow shaking to allow the inhibitor to interact with the enzyme.
- Prepare a master mix containing the biotinylated substrate and any other required reagents as per the kit instructions.
- Initiate the enzymatic reaction by adding the master mix to all wells.
- Incubate the plate at room temperature for 1 hour.
3. Signal Detection:
- Stop the reaction and add the detection reagents (e.g., primary antibody, acceptor beads, donor beads) according to the kit's protocol. Protect the plate from direct light.
- Read the signal (e.g., fluorescence, luminescence, or Alpha-counts) using a microplate reader.
4. Data Analysis:
- Subtract the "Blank" reading from all other readings.
- Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (uninhibited enzyme).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Reagent_Prep [label="Reagent Preparation\n(Buffer, Substrate, Inhibitor, Enzyme)"];
Plate_Setup [label="Plate Setup\n(Inhibitor, Enzyme, Controls)"];
Pre_incubation [label="Pre-incubation\n(15-30 min at RT)"];
Reaction_Initiation [label="Reaction Initiation\n(Add Substrate Master Mix)"];
Reaction_Incubation [label="Reaction Incubation\n(1 hour at RT)"];
Signal_Detection [label="Signal Detection\n(Add Detection Reagents & Read Plate)"];
Data_Analysis [label="Data Analysis\n(Calculate % Inhibition & IC50)"];
Reagent_Prep -> Plate_Setup;
Plate_Setup -> Pre_incubation;
Pre_incubation -> Reaction_Initiation;
Reaction_Initiation -> Reaction_Incubation;
Reaction_Incubation -> Signal_Detection;
Signal_Detection -> Data_Analysis;
}
Caption: In vitro LSD1 inhibition assay workflow.
Conclusion
This compound is a reversible inhibitor of LSD1 with a micromolar IC50. When compared to other well-established LSD1 inhibitors such as GSK-LSD1 and ORY-1001, which exhibit nanomolar potency, this compound is a less potent compound. However, its reversible nature may offer advantages in certain experimental contexts, such as studies requiring washout or temporal control of inhibition. The provided experimental protocol offers a standardized method for directly comparing the potency of this compound with other inhibitors in a controlled laboratory setting. Researchers should consider the specific requirements of their experimental system when selecting an appropriate LSD1 inhibitor.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling CBB1007
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, use, and disposal of CBB1007, a research-grade histone demethylase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational plan for the use of this compound.
Personal Protective Equipment (PPE) and Handling
As a potent research compound, this compound requires careful handling in a controlled laboratory environment. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Skin and Body Protection | Laboratory Coat | An impervious lab coat should be worn at all times. |
| Respiratory Protection | Respirator | A suitable respirator should be used to avoid inhalation of dust or aerosols. |
Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Do not inhale dust, fumes, gases, mists, vapors, or sprays of this compound.
-
Handle the compound only in well-ventilated areas, preferably within a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry and well-ventilated place.
-
The compound should be stored locked up or in an area accessible only to authorized personnel.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not allow the product to enter drains or water courses.
Experimental Protocol: Inhibition of Histone Demethylase Activity in Cancer Cell Lines
This protocol outlines a general procedure for assessing the in-vitro activity of this compound as a histone demethylase inhibitor on cancer cells.
Materials:
-
This compound compound
-
Appropriate cancer cell line (e.g., human ovarian teratocarcinoma PA-1 or mouse embryonic carcinoma F9 cells)[1]
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Reagents for cell viability/proliferation assays (e.g., MTT, CellTiter-Glo®)
-
Reagents for protein extraction and Western blotting
-
Antibodies against specific histone methylation marks (e.g., H3K4me3) and loading controls (e.g., total Histone H3)
Procedure:
-
Cell Seeding: Plate the chosen cancer cell line in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the experiment.
-
Cell Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a specified period (e.g., 48, 72, or 96 hours).[2]
-
Assess Cell Viability: Following incubation, perform a cell viability or proliferation assay according to the manufacturer's instructions.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Western Blotting: Perform Western blot analysis to determine the levels of specific histone methylation marks (e.g., H3K4me3) to confirm the inhibitory effect of this compound.[2] Normalize the results to a loading control.
Mechanism of Action: Histone Demethylase Inhibition
This compound is a potent inhibitor of histone demethylases, which are enzymes that play a critical role in regulating gene expression.[1][3][4] Specifically, it is believed to target enzymes like LSD1/KDM1 or members of the KDM5 family, which are responsible for removing methyl groups from histone proteins, particularly from lysine (B10760008) 4 on histone H3 (H3K4).[1][5]
The signaling pathway affected by this compound is central to epigenetic regulation. By inhibiting histone demethylases, this compound prevents the removal of methyl groups from histones. This leads to an accumulation of histone methylation marks, such as H3K4me3, at the transcription start sites of target genes.[2] The altered histone methylation state can, in turn, affect the expression of genes involved in cell proliferation, differentiation, and survival.[2] In the context of cancer, the inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and a reduction in the expression of oncogenes, ultimately resulting in decreased cancer cell proliferation and survival.[2]
References
- 1. New histone demethylase LSD1 inhibitor selectively targets teratocarcinoma and embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of a histone demethylase inhibitor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a KDM5 small molecule inhibitor with antiviral activity against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
